molecular formula C11H14Cl2FN B3016764 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride CAS No. 2287279-15-4

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

Numéro de catalogue: B3016764
Numéro CAS: 2287279-15-4
Poids moléculaire: 250.14
Clé InChI: ZJBGNPIFNJKMPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2FN and its molecular weight is 250.14. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(3-chloro-2-fluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGNPIFNJKMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-chloro-2-fluorophenyl)piperidine hydrochloride is a highly valuable synthetic building block and pharmacophore heavily utilized in the development of targeted oncology therapeutics. The unique 3-chloro-2-fluoro substitution pattern on the aryl ring provides distinct steric bulk and electronic properties that lock the piperidine moiety into a favorable binding conformation. This structural motif is particularly critical in the design of small-molecule MDM2-p53 antagonists and novel Proteolysis Targeting Chimeras (PROTACs)[1, 2].

This technical whitepaper details a highly optimized, three-step convergent synthesis route. By emphasizing the mechanistic causality behind catalyst selection and phase-separation purification, this guide provides a self-validating protocol designed for high-yield, scalable production without the need for late-stage chromatography.

Pharmacological Context & Structural Rationale

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry. When substituted with a 3-chloro-2-fluorophenyl group, the molecule gains significant lipophilicity and rotational restriction. In the context of MDM2 inhibitors (such as APG-115 analogs or MD-4251), this specific arylpiperidine acts as a deep-pocket binder. It inserts into the hydrophobic cleft of the MDM2 protein, directly competing with the wild-type p53 tumor suppressor [2, 3].

MDM2_Pathway Drug 4-Arylpiperidine (MDM2 Inhibitor) MDM2 MDM2 Protein Drug->MDM2 Binds Cleft p53 p53 Tumor Suppressor MDM2->p53 Inhibits Apoptosis Apoptosis & Arrest p53->Apoptosis Activation

Fig 1: 4-Arylpiperidines disrupt the MDM2-p53 interaction, restoring p53.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 4-(3-chloro-2-fluorophenyl)piperidine relies on a highly controlled sequence: a Suzuki-Miyaura cross-coupling followed by chemoselective hydrogenation and anhydrous deprotection .

  • Why Suzuki-Miyaura over Grignard Addition? Direct addition of an aryl-Grignard reagent to N-Boc-4-piperidone often results in poor yields due to competitive enolization of the ketone. Coupling a vinyl boronate ester with an aryl halide is significantly more robust and scalable [1].

  • The Halogen Selectivity Challenge: The starting material, 1-bromo-3-chloro-2-fluorobenzene, contains two reactive halogens. The choice of palladium catalyst must ensure oxidative addition occurs exclusively at the C-Br bond. Furthermore, the subsequent alkene reduction must be carefully controlled to prevent the hydrodehalogenation of the C-Cl bond.

SyntheticWorkflow Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C QC1 QC: LC-MS (m/z [M+H]+ 312) Check for completion Step1->QC1 Step2 Step 2: Chemoselective Hydrogenation PtO2, H2 (1 atm), EtOAc QC2 QC: NMR / LC-MS Ensure no dehalogenation Step2->QC2 Step3 Step 3: N-Boc Deprotection 4N HCl in Dioxane, 25°C Product 4-(3-Chloro-2-fluorophenyl) piperidine hydrochloride Step3->Product QC1->Step2 QC2->Step3

Fig 2: Three-step synthetic workflow with integrated QC checkpoints.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Form the core C-C bond between the piperidine precursor and the aryl ring.

  • Procedure: In an oven-dried Schlenk flask, charge 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat the biphasic mixture to 90 °C under an argon atmosphere for 12 hours. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Mechanistic Causality: The Pd(dppf)Cl2 catalyst is selected for its large bite angle, which facilitates rapid reductive elimination. Crucially, palladium selectively inserts into the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (BDE ~81 kcal/mol), ensuring perfect regiocontrol [1].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active aryl bromide must disappear. LC-MS analysis of an aliquot must confirm the appearance of the intermediate mass ([M+H]+ 312).

Step 2: Chemoselective Hydrogenation

Objective: Reduce the tetrahydropyridine double bond without cleaving the aryl chloride.

  • Procedure: Dissolve the crude intermediate from Step 1 in ethyl acetate (0.2 M). Add Platinum(IV) oxide (PtO2, Adams' catalyst, 5 mol%). Purge the reaction vessel with argon, then backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at 25 °C for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Mechanistic Causality: Standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition of aryl chlorides, which would lead to unwanted dehalogenation. PtO2 provides a milder catalytic surface that selectively reduces the isolated alkene while preserving the sensitive 3-chloro-2-fluorophenyl moiety [1].

  • Self-Validation: Monitor hydrogen uptake. LC-MS must show a mass shift from [M+H]+ 312 to 314. Verify the absolute absence of an [M+H]+ 280 peak, which would indicate catastrophic dechlorination.

Step 3: Anhydrous Boc-Deprotection and Salt Precipitation

Objective: Remove the tert-butyl carbamate (Boc) protecting group and isolate the target as a stable hydrochloride salt.

  • Procedure: Dissolve the hydrogenated intermediate in anhydrous dichloromethane (DCM). Dropwise, add a solution of 4N HCl in anhydrous 1,4-dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Mechanistic Causality: Utilizing anhydrous HCl in dioxane prevents aqueous side reactions (such as alcohol formation). Because the resulting amine hydrochloride is highly polar and insoluble in the DCM/dioxane mixture, it spontaneously crashes out of solution. This phase separation drives the deprotection equilibrium forward and eliminates the need for final-stage column chromatography [3].

  • Self-Validation: The reaction is visually self-validating; the product precipitates as a dense white solid. Filter, wash with cold diethyl ether, and dry under high vacuum to yield the pure product.

Quantitative Analytical Data

The following table summarizes the expected quantitative data and analytical checkpoints for a successful synthesis workflow.

Compound StageMolecular WeightPhysical AppearanceExpected LC-MS [M+H]+Typical Yield
Intermediate 1 (Alkene)311.8 g/mol Pale yellow oil312.182 - 88%
Intermediate 2 (Piperidine)313.8 g/mol Colorless viscous oil314.190 - 94%
Final Product (HCl Salt)250.1 g/mol White crystalline solid214.1 (free base)92 - 96%

References

  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.[Link]

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters.[Link]

  • MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. Journal of Medicinal Chemistry.[Link]

Spectroscopic Characterization and Structural Elucidation of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS No.: 2287279-15-4) is a highly specialized chemical building block frequently utilized in medicinal chemistry and rational drug design[1],[2]. Substituted phenylpiperidines are privileged scaffolds that frequently serve as pharmacophores for central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

With a molecular formula of C₁₁H₁₃ClFN·HCl and a molecular weight of 250.14 g/mol [1],[3], rigorous analytical characterization of this salt is paramount before its integration into complex synthetic pipelines. This whitepaper provides a comprehensive, theoretically grounded spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR)—and details the self-validating methodological workflows required to ensure data integrity.

GPCR_Pathway Ligand Phenylpiperidine Derivative Receptor GPCR (e.g., 5-HT or D2) Ligand->Receptor Orthosteric Binding GProtein G-alpha-i/o Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Subunit Dissociation Response Modulated CNS Activity Effector->Response Downstream Signaling

Figure 1: Typical GPCR signal transduction pathway modulated by phenylpiperidine derivatives.

Methodological Framework & Experimental Workflows

To achieve high-fidelity structural elucidation, the analytical protocols must be designed to accommodate the specific physicochemical properties of the hydrochloride salt. The following step-by-step methodologies explain not just how the experiments are conducted, but why specific parameters are chosen to create a self-validating analytical system.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Rationale: Hydrochloride salts of secondary amines are highly polar and exhibit poor solubility in standard non-polar NMR solvents like CDCl₃. Attempting to use CDCl₃ often results in line broadening and poor signal-to-noise ratios. Therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is selected. It completely solubilizes the salt and shifts the residual water peak (~3.3 ppm) away from the critical aliphatic multiplets of the piperidine ring[4].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 12–15 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a self-validating zero-point reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire data at 400 MHz using 16 scans and a relaxation delay (D1) of 1.0 s.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz using 1024 scans, a relaxation delay of 2.0 s, and continuous ¹H decoupling to simplify the spectra.

  • ¹⁹F NMR Acquisition: Acquire data at 376 MHz using 64 scans. Use fluorobenzene as an external reference if precise absolute referencing is required.

ESI-HRMS (Positive Ion Mode)

Causality & Rationale: The basic secondary nitrogen of the piperidine ring readily accepts a proton. Utilizing Electrospray Ionization (ESI) in positive mode, facilitated by a formic acid modifier, ensures 100% ionization efficiency as the [M+H]⁺ species.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 mm x 2.1 mm, 1.8 µm) running a fast gradient (5% to 95% Acetonitrile over 5 minutes) to desalt the sample prior to MS entry.

  • Detection: Detect using a Time-of-Flight (TOF) mass spectrometer calibrated with a standard tuning mix prior to the run to ensure sub-5 ppm mass accuracy.

Solid-State ATR-FTIR

Causality & Rationale: Traditional KBr pelleting is contraindicated for amine hydrochlorides because KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H⁺ stretching bands. Attenuated Total Reflectance (ATR) allows for direct, moisture-free solid-state analysis.

Step-by-Step Protocol:

  • Background: Clean the diamond ATR crystal with isopropanol and collect an ambient air background spectrum.

  • Application: Place ~2 mg of the solid hydrochloride salt directly onto the crystal.

  • Compression: Apply standardized pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectroscopic_Workflow Sample 4-(3-Chloro-2-fluorophenyl) piperidine HCl PrepNMR Dissolution in DMSO-d6 (NMR Prep) Sample->PrepNMR PrepMS Dilution in MeOH/H2O (LC-MS Prep) Sample->PrepMS PrepIR ATR-FTIR Direct Analysis (Solid State) Sample->PrepIR NMR Multinuclear NMR (1H, 13C, 19F) PrepNMR->NMR MS ESI-HRMS (Positive Ion Mode) PrepMS->MS IR FTIR Spectroscopy (Functional Groups) PrepIR->IR Data Structural Elucidation & Data Synthesis NMR->Data MS->Data IR->Data

Figure 2: Standardized analytical workflow for the spectroscopic characterization of the compound.

Comprehensive Spectroscopic Data

The following tables synthesize the expected quantitative spectroscopic data for 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride, derived from established chemical shift heuristics and fragmentation rules for halogenated phenylpiperidines.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Note: The piperidine ring adopts a chair conformation. Coupling constants (³J_HH) are critical for distinguishing axial and equatorial protons[4].

Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J in Hz)
9.20br s2H-NH₂⁺ (piperidine salt)-
7.50ddd1HAr-H4'J = 8.2, 7.5, 1.5
7.35td1HAr-H6'J = 7.8, 1.5
7.25td1HAr-H5'J = 8.0, 1.0
3.35m2HPip-H2eq, H6eq-
3.20tt1HPip-H4 (axial)J = 11.5, 3.5
3.05m2HPip-H2ax, H6ax-
1.95m2HPip-H3eq, H5eq-
1.80m2HPip-H3ax, H5ax-
Table 2: ¹³C and ¹⁹F NMR Data (DMSO-d₆)

Note: The presence of the ¹⁹F nucleus (spin 1/2) causes distinct heteronuclear splitting of the aromatic ¹³C signals.

NucleusShift (δ, ppm)MultiplicityAssignmentJ-Coupling (Hz)
¹³C154.5dAr-C2' (C-F)¹J_CF = 248.0
¹³C133.2dAr-C1'²J_CF = 14.5
¹³C129.8sAr-C4'³J_CF = 5.0
¹³C127.4dAr-C6'³J_CF = 6.0
¹³C125.6sAr-C5'-
¹³C120.1dAr-C3' (C-Cl)²J_CF = 18.0
¹³C43.5sPip-C2, C6-
¹³C35.2sPip-C4-
¹³C28.6sPip-C3, C5-
¹⁹F-118.5mAr-F-
Table 3: HRMS and FTIR Data
TechniqueKey FeatureValueInterpretation
ESI-HRMS[M+H]⁺214.0799 m/zMonoisotopic mass of the protonated free base (C₁₁H₁₄ClFN⁺).
ESI-HRMSIsotope Ratio~3:1 (214:216)The M+2 peak at 216.0770 confirms the presence of a single chlorine atom (³⁵Cl/³⁷Cl natural abundance).
ATR-FTIR2950–2700 cm⁻¹Broad BandN-H⁺ stretching, highly diagnostic of secondary amine hydrochlorides.
ATR-FTIR1580, 1450 cm⁻¹Sharp PeaksAromatic C=C ring stretching vibrations.
ATR-FTIR1050 cm⁻¹Strong PeakC-F stretching vibration.
ATR-FTIR750 cm⁻¹Strong PeakC-Cl stretching vibration.

Structural Elucidation & Mechanistic Rationale

Heteronuclear Spin-Spin Coupling (¹³C-¹⁹F)

The most definitive feature of this molecule's ¹³C NMR spectrum is the heteronuclear coupling induced by the fluorine atom at the C2' position. Because ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it splits adjacent carbon signals identically to a proton, but with significantly larger coupling constants. The ipso-carbon (C2') exhibits a massive ¹J_CF coupling of ~248 Hz. The ortho-carbons (C1' and C3') show ²J_CF couplings of 14–18 Hz. Observing a doublet for the C-Cl bearing carbon (C3') at ~120 ppm with a ~18 Hz coupling constant is the definitive proof of the 3-chloro-2-fluoro regiochemistry.

Piperidine Ring Conformation

In solution, the piperidine ring rapidly interconverts, but the bulky 3-chloro-2-fluorophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the proton at C4 (Pip-H4) is locked in an axial position. This is validated by its ¹H NMR multiplicity: a triplet of triplets (tt) at δ 3.20 ppm. The large coupling constant (J = 11.5 Hz) arises from two axial-axial interactions with the adjacent H3ax and H5ax protons, while the smaller coupling (J = 3.5 Hz) arises from axial-equatorial interactions[4].

Mass Spectrometric Isotope Patterns

The ESI-HRMS spectrum provides an internal validation mechanism via its isotopic signature. Chlorine exists naturally as two isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). The mass spectrum will display a base peak at m/z 214.0799 ([M+H]⁺ with ³⁵Cl) and a secondary peak at m/z 216.0770 ([M+H]⁺ with ³⁷Cl) in an exact 3:1 ratio. The absence of a 9:6:1 ratio confirms mono-chlorination, while the exact mass validates the molecular formula.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[Link]

  • Royal Society of Chemistry (RSC). "NMR Spectroscopy of Piperidines and Stereochemical Analysis." RSC Supplementary Information Archive.[Link](Referenced for generalized 3J_HH coupling constants in substituted piperidines).

Sources

13C NMR analysis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride, a compound representative of the medicinally significant 4-arylpiperidine scaffold. As a senior application scientist, this document moves beyond a simple recitation of data, offering an in-depth exploration of the underlying principles, a robust experimental design, and a logical workflow for unambiguous spectral assignment. We will delve into the structural effects of the heterocyclic piperidinium cation, the influence of the substituted aromatic ring, and the diagnostic power of one-dimensional and two-dimensional NMR techniques. The protocols and analytical strategies herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation for regulatory submissions, patent filings, and scientific publications.

Introduction: The Structural Significance of 4-Arylpiperidines

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of centrally active therapeutic agents. Its rigid, yet conformationally mobile, structure allows for precise orientation of the aromatic substituent to engage with biological targets. The specific compound, 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride, presents a fascinating case for NMR analysis due to the combined electronic and steric influences of its constituent parts: a protonated piperidine ring and a di-substituted phenyl group containing both chlorine and fluorine atoms.

Accurate and complete structural characterization is non-negotiable in drug development. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for confirming identity, purity, and structure.[1] This guide will equip the practicing scientist with the necessary expertise to confidently perform and interpret the ¹³C NMR data for this compound and its analogues.

Foundational Principles: Predicting the ¹³C NMR Spectrum

A successful spectral analysis begins with a foundational understanding of the factors that govern ¹³C chemical shifts and coupling constants. For our target molecule, we must consider the interplay of several key effects.

First, a clear numbering system for the molecule is essential for discussion.

Caption: IUPAC numbering for 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride.

The Piperidinium Cation (C2, C3, C4, C5, C6)

In its free base form, the α-carbons (C2/C6) of piperidine typically resonate around 47 ppm, the β-carbons (C3/C5) around 27 ppm, and the γ-carbon (C4) around 25 ppm.[2][3] However, this molecule is a hydrochloride salt, meaning the nitrogen atom is protonated to form a piperidinium ion. This protonation has a significant impact on the chemical shifts of the ring carbons. The positive charge on the nitrogen deshields the adjacent carbons. Research has shown that protonation generally causes an upfield shift (shielding) for the carbons in piperidine derivatives, with the magnitude decreasing with distance from the nitrogen atom.[4] This is attributed to complex electronic and steric interactions, including syn-1,3-diaxial interactions involving the new N-H bond. Therefore, we expect C2/C6 and C3/C5 to shift relative to the neutral piperidine.

The 3-Chloro-2-fluorophenyl Moiety (C1' - C6')

The chemical shifts of the aromatic carbons are influenced by the piperidinyl group and the halogen substituents.

  • Fluorine's Influence: Fluorine is highly electronegative and will strongly deshield the carbon it is directly attached to (C2'). It also influences other carbons through resonance and inductive effects.

  • Chlorine's Influence: Chlorine also exerts a deshielding inductive effect on its attached carbon (C3') and influences the other ring carbons.

  • ¹³C-¹⁹F Coupling: A key diagnostic feature will be the presence of carbon-fluorine spin-spin coupling. This coupling is observed through multiple bonds and its magnitude is highly informative.

    • ¹J(C-F): A very large coupling constant (typically > 240 Hz) is expected for the carbon directly bonded to fluorine (C2').[5][6]

    • ²J(C-C-F): A moderate coupling (typically 15-35 Hz) is expected for carbons two bonds away (C1' and C3').[7][8]

    • ³J(C-C-C-F): A smaller coupling (typically 3-10 Hz) is expected for the carbon three bonds away (C4').[7][9] These couplings will split the respective carbon signals into doublets or more complex multiplets if other couplings are present.

Experimental Design and Protocol

A robust and reproducible experimental protocol is the foundation of trustworthy data. The hydrochloride nature of the analyte dictates careful consideration of solvent selection and sample preparation.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh approximately 20-50 mg of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[10][11][12]

  • Solvent Selection: Hydrochloride salts often have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their polarity. DMSO-d₆ is often preferred as it avoids the exchange of the N-H proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[13] Ensure complete dissolution, using gentle vortexing if necessary.[13]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12][14] This prevents line broadening and shimming issues caused by suspended solids.[14]

  • Tube Cleaning and Labeling: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[12] Label the tube clearly.

NMR Data Acquisition

This workflow outlines a comprehensive approach, starting with a standard 1D experiment and progressing to 2D techniques for complete and verified assignment.

Caption: A logical workflow for the comprehensive NMR analysis of the target molecule.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • 1D ¹³C Experiment:

    • Pulse Program: zgpg30 (or equivalent with proton decoupling).[13]

    • Spectral Width: 0 to 220 ppm.[1]

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT Experiments:

    • Run both DEPT-135 and DEPT-90 experiments to differentiate CH, CH₂, and CH₃ signals.[15][16]

  • 2D Experiments (HSQC/HMBC):

    • Utilize standard instrument pulse sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).

    • These are proton-detected experiments, offering much higher sensitivity than direct ¹³C detection.[17][18]

Spectral Analysis and Unambiguous Assignment

This section details the deductive process for assigning each carbon signal using the data from the proposed experimental workflow.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the anticipated chemical shifts (δ) and multiplicities for each unique carbon atom in the molecule, based on known substituent effects and coupling phenomena.

Carbon AtomPredicted δ (ppm)Multiplicity (Proton Decoupled)DEPT-135 PhaseDEPT-90 SignalRationale
C4 35 - 45SingletPositivePresentAliphatic CH, deshielded by two adjacent carbons and the aromatic ring.
C3 / C5 25 - 35SingletNegativeAbsentAliphatic CH₂, influenced by N-protonation.
C2 / C6 40 - 50SingletNegativeAbsentAliphatic CH₂, deshielded by adjacent piperidinium nitrogen.
C6' 115 - 125Doublet (⁴JCF)PositivePresentAromatic CH, ortho to the piperidinyl group.
C5' 125 - 135SingletPositivePresentAromatic CH, para to fluorine.
C4' 120 - 130Doublet (³JCF)PositivePresentAromatic CH, meta to fluorine.
C1' 130 - 140Doublet (²JCF)SingletAbsentQuaternary aromatic C, attached to piperidine, ortho to fluorine.
C3' 130 - 140Doublet (²JCF)SingletAbsentQuaternary aromatic C, attached to Cl, ortho to fluorine.
C2' 155 - 165Doublet (¹JCF)SingletAbsentQuaternary aromatic C, attached to F, strongly deshielded.

Note: Predicted chemical shifts are estimates and can be influenced by solvent and temperature.[19][20][21] The key diagnostic features are the relative positions, multiplicities due to C-F coupling, and DEPT phases.

A Step-by-Step Assignment Strategy

The combination of experiments provides a self-validating system for peak assignment.

cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_Info Derived Information C13 Standard ¹³C Spectrum Info_Quat Quaternary Carbons (C1', C2', C3') C13->Info_Quat Signals absent in DEPT DEPT DEPT-135 & DEPT-90 Info_CH2 CH₂ Carbons (C2/C6, C3/C5) DEPT->Info_CH2 Negative peaks (135) Absent peaks (90) Info_CH CH Carbons (C4, C4', C5', C6') DEPT->Info_CH Positive peaks (135) Present peaks (90) HSQC HSQC HMBC HMBC HSQC->HMBC Use assigned protons as starting points Info_Connectivity Molecular Connectivity (e.g., C4-C1' bond) HMBC->Info_Connectivity Observe 2-3 bond correlations Final_Assignment Final Verified Assignment Info_Quat->Final_Assignment Info_CH2->HSQC Info_CH->HSQC Assign attached protons Info_Connectivity->Final_Assignment

Caption: Logical relationship diagram illustrating how data from multiple NMR experiments are synthesized for a final, validated assignment.

  • Identify Carbon Types with DEPT:

    • Compare the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra.

    • Signals present in the ¹³C spectrum but absent in all DEPT spectra are the quaternary carbons: C1', C2', and C3' .[15]

    • Signals that are negative in the DEPT-135 spectrum are the CH₂ groups: C2/C6 and C3/C5 .[16][22]

    • Signals that are positive in both DEPT-135 and DEPT-90 are the CH groups: C4, C4', C5', and C6' .[22][23]

  • Assign Direct C-H Pairs with HSQC:

    • The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon with its directly attached proton(s).[24][25]

    • This allows for the unambiguous pairing of each CH and CH₂ carbon signal (identified in Step 1) with its corresponding signal in the ¹H NMR spectrum. For example, the carbon signal for C4 will show a cross-peak to the C4-H proton signal.

  • Establish Connectivity with HMBC:

    • The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the molecular puzzle. It reveals correlations between carbons and protons that are two or three bonds apart.[17][18][26]

    • Crucial HMBC Correlation: Look for a cross-peak between the proton on C4 (H4) and the quaternary carbon C1'. This correlation unequivocally proves the connection between the piperidine and phenyl rings.

    • Aromatic Assignments: Use HMBC to walk around the aromatic ring. For example, the proton on C6' should show correlations to C1', C5', and C2'.

    • Quaternary Assignments: The quaternary carbons (C1', C2', C3'), which have no attached protons, can be definitively assigned by observing their correlations to nearby protons. For example, C1' will show correlations to H-C4, H-C6', and potentially H-C3/C5.

  • Confirm Assignments with C-F Coupling:

    • Examine the multiplicities of the aromatic carbon signals in the high-resolution 1D ¹³C spectrum.

    • Identify the large doublet (~240-265 Hz) in the low-field region (~155-165 ppm); this is unequivocally C2' .[5]

    • Identify the smaller doublets for C1' , C3' (²JCF), and C4' (³JCF) to confirm their positions relative to the fluorine atom.[7][9]

Conclusion

The ¹³C NMR analysis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is a multi-faceted process that relies on the systematic application of several NMR techniques. By integrating data from standard 1D ¹³C, DEPT, HSQC, and HMBC experiments, a scientist can achieve a complete and unambiguous assignment of every carbon in the molecule. The characteristic C-F coupling patterns serve as a powerful internal validation for the assignments of the aromatic carbons. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the confidence needed for critical decisions in research and drug development.

References

  • Mohanty, S., & Nageswara Rao, B. D. (1962). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 5(4), 433-437.
  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones — unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691.
  • Tokita, K., & Fujiwara, H. (1983). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemistry Letters, 12(1), 1-4.
  • JEOL Ltd. (n.d.). Delta Tips: DEPT/INEPT Tool.
  • Sándor, P., & Nádor, K. (1981). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 19(2), 75-79.
  • Li, H., et al. (2016).
  • Various Authors. (2019). Difference between HSQC and HMBC NMR spectroscopy?
  • Unknown Author. (n.d.). DEPT.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785.
  • Unknown Author. (n.d.).
  • Various Authors. (2015). In DEPT experiments, why do some peaks appear positive in DEPT-45 and DEPT-90 but negative in DEPT-135?
  • Prakash, G. K. S., et al. (2001). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 123(38), 9313-9318.
  • Adcock, W., & Khor, T. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440.
  • Oxford Instruments. (n.d.).
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Unknown Author. (n.d.). DEPT - friendship for GC-MS & NMR analysts.
  • BenchChem. (2025). Application Notes and Protocols for 13C NMR Spectroscopy of Dimethylamine-13C2 Hydrochloride.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin.
  • Unknown Author. (n.d.).
  • JEOL. (2022, October 12). NMR入門講座 ⑥溶液2次元NMRの原理と読み方.
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
  • University College London. (n.d.). Sample Preparation.
  • University of California, Riverside. (n.d.).
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Unknown Author. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Schilling, F. C. (1982). Simultaneous proton and fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47(1), 61-66.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.

Sources

Structural Elucidation of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

4-(3-Chloro-2-fluorophenyl)piperidine is a highly versatile pharmacophore, frequently utilized as an intermediate in the design of dopaminergic modulators and CNS-active therapeutics. Determining its absolute three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) is critical for structure-based drug design (SBDD).

Causality of Salt Selection: The free base of piperidine derivatives is often an amorphous oil or a low-melting, hygroscopic solid, making it notoriously difficult to crystallize. By converting the secondary amine to its hydrochloride salt (CAS: 2287279-15-4), we introduce a highly directional, robust hydrogen-bonding network ( N−H⋯Cl− ). This ionic interaction significantly increases the lattice energy, dramatically improving both the thermodynamic stability of the solid state and the propensity to form diffraction-quality single crystals.

Crystallization Methodology: The Vapor Diffusion Protocol

To obtain single crystals suitable for SCXRD, thermodynamic control over the nucleation rate is paramount. Fast evaporation leads to supersaturation spikes, resulting in twinned or microcrystalline powders. We employ the vapor diffusion method, which provides a self-validating, slow equilibration process.

Step-by-Step Protocol
  • Solvent Selection: Dissolve 15–20 mg of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride in 0.5 mL of a polar protic solvent (e.g., Methanol or Ethanol) in a 2-dram inner glass vial.

    • Rationale: Protic solvents readily solvate the polar hydrochloride salt.

  • Anti-Solvent Selection: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., Diethyl ether or Pentane).

    • Rationale: The anti-solvent must be highly volatile and miscible with the primary solvent, but incapable of dissolving the salt.

  • Equilibration: Cap the outer vial tightly and seal with Parafilm. Incubate undisturbed at 4 °C.

  • Validation: Over 3 to 7 days, the volatile anti-solvent will diffuse through the vapor phase into the inner vial. The gradual decrease in dielectric constant slowly reduces the solubility of the salt, promoting the growth of macroscopic, faceted single crystals. Self-Validation: If precipitation occurs within 24 hours, the system is too supersaturated; the protocol must be restarted with a lower solute concentration.

Crystallization A Compound Dissolution (MeOH/EtOH) B Vapor Diffusion Setup (Anti-solvent: Et2O) A->B Transfer to inner vial C Incubation (4 °C, 3-7 Days) B->C Vapor phase equilibration D Crystal Harvesting (Paratone-N Oil) C->D Controlled nucleation

Caption: Thermodynamic control of crystallization via vapor diffusion.

X-Ray Diffraction Data Collection

Once a suitable crystal (typically 0.1–0.3 mm in each dimension) is identified under a polarized light microscope, it must be prepared for the diffractometer.

Step-by-Step Protocol
  • Cryoprotection: Submerge the crystal in a drop of Paratone-N oil.

    • Rationale: The oil strips mother liquor from the crystal surface, preventing the formation of amorphous ice rings during cooling, which would obscure high-angle diffraction data.

  • Mounting: Scoop the crystal using a MiTeGen loop and immediately transfer it to the diffractometer goniometer.

  • Flash-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cooling minimizes atomic thermal vibration (reducing B-factors), which exponentially increases the intensity of high-resolution reflections. This is crucial for distinguishing between the structurally similar Chlorine and Fluorine atoms on the phenyl ring.

  • Data Acquisition: Expose the crystal to Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Collect a preliminary matrix to assess crystal quality.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) of the preliminary frames. An Rint​<0.05 validates that the crystal is a single domain (non-twinned) and justifies proceeding to a full hemisphere data collection strategy.

Structure Solution and Refinement Pipeline

The conversion of reciprocal space diffraction data into a real-space electron density map requires solving the phase problem. We utilize industry-standard, mathematically rigorous algorithms for this process.

Mechanistic Causality in Refinement
  • Phase Solution: The structure is solved using dual-space iterative methods implemented in [1]. Unlike traditional direct methods, dual-space phasing alternates between reciprocal space (phase refinement) and real space (electron density modification), rapidly locating the heavy Chlorine atom and the rigid phenylpiperidine core.

  • Full-Matrix Least-Squares Refinement: The initial model is refined against F2 using [2], operated through the [3] graphical interface.

  • Halogen Disorder Modeling: The 3-chloro-2-fluoro substitution pattern is prone to positional disorder if the phenyl ring undergoes a 180° rotation within the crystal lattice. If residual electron density peaks indicate disorder, the occupancies of the Cl and F atoms must be modeled as split positions (e.g., 0.85/0.15) and refined using standard distance (DFIX) and thermal parameter (EADP) restraints.

  • Hydrogen Bonding Network: The piperidinium nitrogen is protonated. To ensure trustworthiness, the hydrogen atoms attached to the nitrogen must be located objectively from the difference Fourier map, rather than placed in idealized geometric positions. This validates the N−H⋯Cl− interactions that drive the crystal packing.

StructureSolution A Data Collection (Mo/Cu Kα, 100 K) B Data Reduction & Integration A->B Raw diffraction frames C Phase Solution (SHELXT) B->C HKL/RES files (Rint < 0.05) D Structure Refinement (SHELXL / Olex2) C->D Initial electron density map D->D Anisotropic refinement, Halogen disorder modeling E Validation (CheckCIF) D->E Final CIF generation

Caption: Iterative X-ray structure solution and refinement pipeline.

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for a high-quality structure of a halogenated phenylpiperidine hydrochloride salt. These metrics serve as a benchmark for validating the success of the experiment.

Crystallographic ParameterExpected Value / RangeRationale / Significance
Temperature 100(2) KMinimizes thermal motion; maximizes high-angle diffraction.
Crystal System Monoclinic or TriclinicTypical for asymmetric organic hydrochloride salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by N−H⋯Cl− dimers.
Rint​ (Internal Agreement) <0.05 Indicates high data redundancy and absence of severe twinning.
R1​ (Final, I>2σ(I) ) <0.05 (5%)Confirms an excellent fit between the model and experimental data.
wR2​ (All data) <0.15 (15%)Weighted agreement factor; validates overall structural integrity.
Goodness-of-Fit (S) 1.00±0.05 Validates that the weighting scheme and error estimates are correct.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[Link]

Technical Whitepaper: Solubility Profiling of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4) is a highly specialized structural motif frequently utilized in the synthesis of neuroactive compounds and targeted therapeutics[1]. The presence of a di-halogenated aromatic ring coupled with a basic piperidine nitrogen creates a complex physicochemical profile. Understanding its solubility in various organic solvents is paramount for optimizing reaction yields, designing purification workflows, and formulating drug delivery systems. This whitepaper provides a comprehensive analysis of the solvation mechanics, a predictive quantitative solubility matrix, and self-validating experimental protocols for empirical determination.

Physicochemical Architecture & Solvation Causality

The solubility of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is governed by a thermodynamic competition between its crystalline lattice energy and the solvation energy provided by the solvent. The molecule exhibits a distinct biphasic character:

  • The Lipophilic Domain : The 3-chloro-2-fluorophenyl group is highly lipophilic and electron-withdrawing. While halogens typically increase solubility in moderately polar organic solvents (like dichloromethane), their effect is heavily overshadowed by the ionic nature of the salt form.

  • The Ionic Core : As a hydrochloride salt, the piperidine nitrogen is protonated ( NH2+​ ), forming a strong ionic bond with the chloride anion ( Cl− ). This ionic lattice is highly stable[2]. Dissolution requires a solvent with a high dielectric constant to separate the charges and strong hydrogen-bond donating/accepting capabilities to solvate the respective ions.

Consequently, polar protic solvents (e.g., methanol) excel at dissolving this compound, whereas non-polar solvents (e.g., hexane) fail because they cannot overcome the lattice energy of the hydrochloride salt.

Quantitative Solubility Matrix

The following table outlines the predictive solubility matrix for 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride across standard organic solvent classes based on its physicochemical properties.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Polar Protic Methanol (MeOH)33.0> 50 (High)H-bonding solvates Cl− ; high ε separates ion pairs.
Polar Protic Ethanol (EtOH)24.520 - 50 (Moderate)Similar to MeOH but lower ε reduces total capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.710 - 30 (Moderate)High ε separates ions; strong dipole solvates cation.
Halogenated Dichloromethane (DCM)9.11 - 5 (Low)Interacts with the halogenated phenyl ring; poor ion solvation.
Non-Polar Hexane / Toluene< 2.5< 0.1 (Very Low)Incapable of overcoming the ionic lattice energy.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically validate the solubility matrix, the shake-flask method remains the gold standard for compounds with solubility >0.01 mg/mL[3]. This protocol is adapted from the to minimize inter-laboratory variance[4].

Self-Validation Check : This protocol incorporates a time-course sampling strategy (24h and 48h). If the concentration variance between the two time points exceeds 5%, thermodynamic equilibrium has not been reached, and the incubation period must be extended.

  • Preparation : Weigh an excess amount of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (e.g., 100 mg) into a 10 mL glass vial.

  • Solvent Addition : Add 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent evaporation[5].

  • Equilibration : Vortex the mixture for 60 seconds. Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C and agitate at 300 rpm.

  • Sampling : Extract 100 µL aliquots at 24 hours and 48 hours.

  • Phase Separation : Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved solids[6]. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter, discarding the first 0.1 mL to account for membrane adsorption[7].

  • Quantification : Dilute the supernatant with the mobile phase and quantify the concentration using HPLC-UV/MS against a pre-established calibration curve[8].

G A Solid Compound (Excess) B Add Organic Solvent (e.g., MeOH, DCM) A->B C Incubation & Shaking (24-48h at 25°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E Supernatant Extraction D->E F HPLC-UV/MS Quantification E->F

Workflow of the Shake-Flask method for determining thermodynamic solubility.

Protocol 2: Free-Basing for Enhanced Lipophilic Solubility

If downstream synthetic steps require the use of non-polar or moderately polar aprotic solvents (e.g., toluene, ether), the hydrochloride salt must be converted to its free base form. Removing the ionic charge drastically lowers the lattice energy and increases the lipophilicity of the molecule.

Self-Validation Check : Verify the pH of the aqueous phase post-extraction. A pH < 9 indicates incomplete deprotonation, requiring additional base.

  • Dissolution : Dissolve 1.0 g of the hydrochloride salt in 10 mL of deionized water.

  • Basification : Slowly add 1M NaOH dropwise under continuous stirring until the aqueous solution reaches pH 10-11. The free base will precipitate as a cloudy suspension or oil.

  • Extraction : Add 15 mL of a non-polar organic solvent (e.g., Hexane or Diethyl Ether) to the separatory funnel. Shake vigorously and allow the phases to separate.

  • Isolation : Collect the organic layer. Wash the organic phase with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration : Evaporate the solvent under reduced pressure to yield the pure 4-(3-Chloro-2-fluorophenyl)piperidine free base, which is now highly soluble in lipophilic environments.

G A Piperidine HCl Salt (Aqueous/Polar Phase) B Addition of Base (e.g., NaOH, Na2CO3) A->B C Deprotonation (Formation of Free Base) B->C D Extraction with Non-Polar Solvent (e.g., Hexane, Ether) C->D E Organic Phase (Lipophilic Solvation) D->E

Thermodynamic cycle of free-basing and non-polar solvent phase transfer.

References

  • Title : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source : ADMET and DMPK URL :[Link]

  • Title : Determining the water solubility of difficult-to-test substances: A tutorial review Source : Analytica Chimica Acta URL :[Link]

Sources

An In-depth Technical Guide to the Acidic Stability of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride under acidic conditions. While specific degradation kinetics for this compound are not extensively published, this document synthesizes established principles of chemical stability, piperidine chemistry, and regulatory expectations for forced degradation studies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to rigorously evaluate the stability of this and structurally similar molecules. The guide details potential degradation pathways, outlines a complete experimental protocol for a forced degradation study, and describes the necessary analytical techniques for the identification and quantification of the parent compound and its degradants, in line with International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Stability in Drug Development

The journey of a new chemical entity from discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its chemical and physical properties. Among these, stability is a cornerstone of drug development.[1] It directly impacts the safety, efficacy, and shelf-life of the final drug product.[2] Forced degradation studies, or stress testing, are an indispensable tool in this process.[3][4][5] By subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][6]

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many active pharmaceutical ingredients (APIs), valued for its ability to impart desirable physicochemical properties.[7] However, like all organic molecules, it possesses potential liabilities that can compromise its integrity under various environmental conditions, including exposure to acidic pH. This guide will focus on a systematic approach to understanding and quantifying the stability of this specific molecule in an acidic environment.

Theoretical Assessment of Molecular Liabilities

A proactive analysis of the chemical structure of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride allows us to predict potential sites of degradation under acidic conditions.

  • The Piperidine Ring: The piperidine ring itself is generally stable. However, under harsh acidic conditions and elevated temperatures, protonation of the nitrogen atom could potentially facilitate ring-opening reactions, although this is less common than other degradation pathways.

  • The Phenyl-Piperidine Bond: The bond connecting the substituted phenyl group to the piperidine ring is a C-C bond and is expected to be robust under most acidic conditions.

  • The Halogenated Phenyl Ring: The chloro and fluoro substituents on the phenyl ring are generally stable. However, extreme conditions could theoretically lead to nucleophilic substitution, though this is unlikely in a standard forced degradation study.

  • Oxidation: While the primary focus is on acidic hydrolysis, the presence of the secondary amine in the piperidine ring makes it susceptible to oxidation, which could be influenced by the pH of the solution.[8]

Based on this analysis, the most probable degradation pathways under acidic stress would likely involve reactions of the piperidine ring, potentially initiated by protonation, or oxidative processes.

Designing a Compliant Forced Degradation Study

The International Council for Harmonisation (ICH) provides guidelines for conducting forced degradation studies, specifically in ICH Q1A(R2).[2][6] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical methods are sufficiently challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[4][6]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the acidic stability of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_api API Sample (4-(3-Chloro-2-fluorophenyl)piperidine HCl) prep_sol Prepare Acidic Solutions (e.g., 0.1M HCl, 0.01M HCl) prep_api->prep_sol prep_control Prepare Control Sample (API in diluent) prep_api->prep_control stress_acid Incubate API in Acid (e.g., 60°C) prep_sol->stress_acid stress_control Incubate Control (e.g., 60°C, protected from light) prep_control->stress_control sample_prep Sample Preparation (Neutralize, Dilute) stress_acid->sample_prep stress_control->sample_prep hplc HPLC-UV/PDA Analysis sample_prep->hplc lcms LC-MS for Identification hplc->lcms If new peaks observed quant Quantify Degradation (% Loss of API) hplc->quant identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quant->pathway identify->pathway G cluster_main Potential Acid-Catalyzed Degradation parent 4-(3-Chloro-2-fluorophenyl)piperidine Parent Compound protonated Protonated Piperidine Intermediate parent->protonated H+ (Acidic Conditions) oxidized N-Oxide or other oxidized species Minor Product parent->oxidized Oxidation (if O2 present) ring_opened Ring-Opened Product e.g., Amino-aldehyde/ketone protonated->ring_opened Hydrolysis (speculative)

Sources

Methodological & Application

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride: Application and Protocols for Pharmaceutical Development

Executive Summary

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted phenylpiperidine scaffold is a common feature in a variety of centrally active pharmaceutical agents. The specific substitution pattern—a chloro and a fluoro group on the phenyl ring—offers chemists a nuanced tool to modulate key drug properties such as metabolic stability, receptor binding affinity, and membrane permeability. This guide provides a comprehensive overview of this intermediate, detailing its synthesis, purification, analysis, and safe handling. The protocols herein are designed for researchers, chemists, and process development scientists engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Compound Profile

The structural features of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride make it a valuable synthon for drug discovery programs, particularly in the development of novel therapeutics targeting the central nervous system.[1][2]

PropertyData
IUPAC Name 4-(3-Chloro-2-fluorophenyl)piperidin-1-ium chloride
Molecular Formula C₁₁H₁₄Cl₂FN
Molecular Weight 250.14 g/mol
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane[4]
CAS Number Not broadly published; specific to manufacturer catalogs.

Application in Pharmaceutical Synthesis: A Core Building Block

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs.[1] The title compound serves as a critical starting material for more complex molecules, where the piperidine nitrogen is typically functionalized via alkylation or acylation. For instance, it is a key precursor in the synthesis of advanced therapeutic candidates, including potent inhibitors for specific biological targets.[5] The chlorine and fluorine substituents are strategically placed to enhance binding interactions and improve pharmacokinetic profiles, such as increasing metabolic stability by blocking potential sites of oxidation.[6]

Logical Synthesis Pathway

The introduction of the aryl group onto the piperidine ring is a key synthetic challenge. The following workflow outlines a common and logical approach to the synthesis, starting from commercially available materials.

G cluster_0 PART 1: Aryl Grignard Formation cluster_1 PART 2: Coupling & Deprotection cluster_2 PART 3: Salt Formation & Isolation Start 1-Bromo-3-chloro-2-fluorobenzene Mg Magnesium Turnings Start->Mg THF, I₂ (cat.) Grignard 3-Chloro-2-fluorophenylmagnesium bromide Mg->Grignard Coupling N-Boc-4-(3-chloro-2-fluorophenyl)-4-hydroxypiperidine Grignard->Coupling Addition Reaction Piperidone N-Boc-4-piperidone Piperidone->Coupling Dehydration N-Boc-4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine Coupling->Dehydration Acid Catalyst (e.g., TFA) Reduction N-Boc-4-(3-chloro-2-fluorophenyl)piperidine Dehydration->Reduction H₂, Pd/C Deprotection 4-(3-Chloro-2-fluorophenyl)piperidine (Free Base) Reduction->Deprotection Strong Acid (e.g., HCl in Dioxane) Salt 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride Deprotection->Salt HCl in Ether or IPA

Caption: General Synthetic Workflow for 4-Arylpiperidines.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All operations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[7]

Protocol 1: Synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine (Free Base)

This protocol outlines a multi-step synthesis adapted from established methodologies for creating 4-arylpiperidines.

Materials:

  • 1-Bromo-3-chloro-2-fluorobenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Hydrochloric acid (4M in 1,4-Dioxane)

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Slowly add a solution of 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF via an addition funnel. Initiation of the reaction is indicated by heat evolution and disappearance of the iodine color. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone:

    • Cool the Grignard solution to 0 °C.

    • Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Scientist's Note: The Boc protecting group is crucial for preventing side reactions with the piperidine nitrogen, which is a nucleophile.[2]

  • Quenching and Dehydration:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude tertiary alcohol in dichloromethane and add trifluoroacetic acid (2.0 eq) at 0 °C. Stir for 4 hours to effect dehydration.

    • Neutralize with aqueous sodium bicarbonate and extract the product into dichloromethane.

  • Reduction and Deprotection:

    • Dissolve the crude tetrahydropyridine intermediate in methanol.

    • Add 10% Pd/C catalyst (5 mol%).

    • Hydrogenate the mixture on a Parr shaker at 50 psi H₂ until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

    • Concentrate the filtrate. The resulting N-Boc protected intermediate can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly.

    • Dissolve the purified N-Boc intermediate in a minimal amount of methanol and add an excess of 4M HCl in 1,4-dioxane.

    • Stir for 4-6 hours at room temperature. The completion of deprotection is often indicated by the precipitation of the hydrochloride salt.

Protocol 2: Purification by Recrystallization

Purification is critical to ensure the intermediate meets the stringent purity requirements for pharmaceutical use. Recrystallization as the hydrochloride salt is an effective method.

Materials:

  • Crude 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O) or Isopropyl Alcohol (IPA)

  • Hydrochloric acid (concentrated, 1 drop)

Procedure:

  • Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.

  • Add one drop of concentrated HCl to suppress deprotonation and ensure the product remains as the salt.[9]

  • Slowly add diethyl ether or another anti-solvent like IPA until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 1 hour to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under high vacuum to remove residual solvents. The product should be a fine, white crystalline solid.[3]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the intermediate.

Analytical Workflow

G Start Purified Crystalline Solid HPLC HPLC-UV/MS (Purity & Identity) Start->HPLC GC GC-MS (Residual Solvents & Volatile Impurities) Start->GC NMR ¹H & ¹³C NMR (Structural Confirmation) Start->NMR FTIR FT-IR (Functional Groups) Start->FTIR Decision All Specs Met? HPLC->Decision GC->Decision NMR->Decision FTIR->Decision Pass Qualified Intermediate (Release for API Synthesis) Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: Quality Control Analytical Workflow.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile organic compounds.[11][12]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.[12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic or gradient elution can be used. The acidic modifier improves peak shape for basic amines.[11]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at ~254 nm or ~270 nmThe phenyl ring provides strong UV absorbance for sensitive detection.
Sample Prep Dissolve accurately weighed sample in mobile phase or a 50:50 Water/Acetonitrile mixture.Ensures compatibility with the HPLC system.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents. Direct analysis of the amine hydrochloride is difficult due to its low volatility; analysis is typically performed on the free-base or after derivatization.[13][14]

ParameterConditionRationale
Column HP-5 or equivalent (e.g., 30m x 0.32mm x 0.25µm)A non-polar column suitable for a wide range of organic compounds.[14]
Injector Temp 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 60 °C, hold 5 min, ramp 20 °C/min to 230 °C, hold 10 min.A typical program to separate solvents from the main analyte.[14]
Carrier Gas Helium or NitrogenInert carrier gases.
Detection Mass Spectrometer (MS)Provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation pattern.
Sample Prep Dissolve the sample in an appropriate solvent (e.g., methanol) and add a base (e.g., NaOH) to generate the volatile free-base for injection.The hydrochloride salt is not volatile and will not pass through the GC column.
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the piperidine ring protons (δ 1.5-3.5 ppm), and the N-H proton (often a broad signal).

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, with aromatic carbons appearing downfield (δ 110-160 ppm) and aliphatic piperidine carbons upfield (δ 25-55 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • FT-IR: The infrared spectrum will display characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹), aromatic C-H (around 3000-3100 cm⁻¹), aliphatic C-H (around 2800-3000 cm⁻¹), and C-Cl/C-F bonds in the fingerprint region.

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[15]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]

  • Ground equipment to prevent static discharge, as fine organic dust can be explosive.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

  • Keep away from strong oxidizing agents and incompatible materials.

  • The hydrochloride salt is generally stable, but the free base can be susceptible to oxidation.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[7]

References

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93.
  • IUCr Journals. (2020, November 15). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Safety Data Sheet. (n.d.). 4-(3-Chlorophenyl)piperidine hydrochloride.
  • IUCr Journals. (2020, November 15). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Wang, T., & Wang, D. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 607-612. [Link]

  • Uchikawa, O., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 50(5), 645-649.
  • ResearchGate. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for a Buchwald-Hartwig Amination. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride in the Synthesis of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is one of the most ubiquitous and vital heterocyclic scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for high-affinity and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs). The N-aryl-substituted piperidine motif, in particular, is a cornerstone in the design of antidepressants, anxiolytics, and antipsychotic agents.[2]

This guide focuses on a specific, high-value building block: 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride . We will explore its strategic importance, inherent reactivity, and practical application in the synthesis of next-generation CNS agents. The specific substitution pattern on the phenyl ring—a chlorine atom at the 3-position and a fluorine atom at the 2-position—is not arbitrary. This arrangement is deliberately designed to modulate the electronic and steric properties of the molecule, influencing its metabolic stability, blood-brain barrier (BBB) penetration, and receptor binding profile.[3] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively leverage this key intermediate in the quest for novel CNS therapeutics.

Section 1: Physicochemical Profile and Strategic Importance

The hydrochloride salt of 4-(3-Chloro-2-fluorophenyl)piperidine is a stable, crystalline solid, which is advantageous for storage and handling in a laboratory setting. The core reactivity lies in the secondary amine of the piperidine ring, which serves as a versatile nucleophilic handle for a variety of synthetic transformations.

Table 1: Key Properties of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₁₁H₁₄ClFN · HClProvides basis for molecular weight and elemental analysis.
Molecular Weight ~252.15 g/mol Essential for stoichiometric calculations in reaction protocols.
Form Solid (hydrochloride salt)Enhances stability, shelf-life, and ease of weighing and handling.
Key Reactive Site Secondary Amine (Piperidine Nitrogen)The primary point for synthetic elaboration via N-alkylation, N-acylation, or N-arylation.[4]
Aryl Substitution 3-Chloro, 2-FluoroCritically influences receptor affinity, metabolic stability, and lipophilicity (logP).

The strategic value of the 3-chloro-2-fluorophenyl moiety is twofold:

  • Metabolic Blocking: The fluorine atom, particularly at the ortho position, can act as a bioisostere for hydrogen while being resistant to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of the final drug compound.

  • Receptor Affinity Modulation: The electronic and steric profile created by the chloro and fluoro substituents can fine-tune the binding affinity and selectivity for specific CNS targets, such as dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are crucial in the mechanism of atypical antipsychotics.[5][6][7][8]

G start_node 4-(3-Chloro-2-fluorophenyl)piperidine (Key Building Block) process_node Synthetic Elaboration (e.g., N-Alkylation, N-Arylation) start_node->process_node Nucleophilic Substitution intermediate_node Functionalized Intermediate process_node->intermediate_node final_node Novel CNS Agent Candidate (e.g., Atypical Antipsychotic) intermediate_node->final_node Further Coupling

Caption: General synthetic strategy utilizing the title building block.

Section 2: Synthesis of a Multi-Receptor CNS Agent Prototype

A common strategy in modern CNS drug design is to create "multi-receptor" ligands that can modulate several key pathways simultaneously. Atypical antipsychotics, for example, often combine dopamine D₂ receptor antagonism with potent serotonin 5-HT₂ₐ antagonism.[6][7] The following protocols outline a representative two-step synthesis of a potential multi-receptor CNS agent starting from 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride.

Protocol 1: N-Alkylation with a Dihaloalkane Linker

This initial step introduces a reactive linker to the piperidine nitrogen, preparing it for subsequent coupling to a second pharmacophore. The choice of a linker (e.g., 1-bromo-3-chloropropane) is crucial as its length and flexibility can significantly impact the final compound's biological activity.

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add a suitable aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq). The excess base is required to first neutralize the hydrochloride salt and then to scavenge the HBr generated during the reaction. Stir the mixture for 15 minutes at room temperature to ensure complete deprotonation.

  • Reagent Addition: Slowly add the alkylating agent, such as 1-bromo-3-chloropropane (1.2 eq), to the stirred solution. Slow addition helps to minimize potential side reactions like dialkylation.[4]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, 1-(3-chloropropyl)-4-(3-chloro-2-fluorophenyl)piperidine, can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the amine and other reagents.

  • Aprotic Solvent: Acetonitrile or DMF are used as they are polar enough to dissolve the reagents but do not participate in the reaction.

  • Excess Base: Crucial for deprotonating the hydrochloride salt to the free, reactive secondary amine and for neutralizing the acid byproduct.

G setup 1. Reaction Setup (Piperidine HCl, Solvent) base 2. Base Addition (DIPEA, 2.5 eq) setup->base reagent 3. Reagent Addition (1-bromo-3-chloropropane) base->reagent heat 4. Heat Reaction (60-80 °C) reagent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for the N-alkylation protocol.

Protocol 2: Nucleophilic Substitution with a Second Pharmacophore

The terminal chloride on the propyl linker is now used to connect a second pharmacophore. For this example, we will use a substituted piperazine, a common motif in atypical antipsychotics like Cariprazine.[9][10]

Methodology:

  • Reaction Setup: In a sealed vessel, combine the purified intermediate from Protocol 1, 1-(3-chloropropyl)-4-(3-chloro-2-fluorophenyl)piperidine (1.0 eq), with the second pharmacophore, for example, 1-(2,3-dichlorophenyl)piperazine (1.1 eq).

  • Solvent and Base: Add a polar aprotic solvent like DMF and a robust base such as potassium carbonate (K₂CO₃) (2.0 eq). A phase-transfer catalyst like potassium iodide (KI) (0.1 eq) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product and consumption of the starting materials (typically 12-24 hours).

  • Work-up: After cooling, pour the reaction mixture into a large volume of water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product is purified via column chromatography or recrystallization to yield the target CNS agent candidate.

Causality Behind Choices:

  • Sealed Vessel: Prevents solvent evaporation at high temperatures.

  • Potassium Carbonate: A strong, inexpensive base suitable for this type of substitution reaction.

  • Potassium Iodide (Catalyst): The Finkelstein reaction in situ; iodide is a better leaving group than chloride, so catalytically converting the alkyl chloride to an alkyl iodide speeds up the substitution.

Section 3: Target Receptors and Mechanism of Action

The synthesized prototype, by design, incorporates two key pharmacophores linked together. The 4-(3-chloro-2-fluorophenyl)piperidine moiety contributes to binding at dopamine and serotonin receptors, while the 1-(2,3-dichlorophenyl)piperazine fragment is known to have high affinity for the 5-HT₁ₐ receptor and also contributes to the overall D₂/D₃ receptor profile. This multi-target approach is characteristic of modern atypical antipsychotics, which aim to treat not only the positive symptoms of schizophrenia (via D₂ blockade) but also the negative and cognitive symptoms (via modulation of 5-HT₁ₐ, 5-HT₂ₐ, and D₃ receptors).[6][7][11]

G agent Synthesized CNS Agent d2 Dopamine D2 Receptor agent->d2 d3 Dopamine D3 Receptor agent->d3 ht1a Serotonin 5-HT1A Receptor agent->ht1a ht2a Serotonin 5-HT2A Receptor agent->ht2a effect1 Antipsychotic Efficacy (Positive Symptoms) d2->effect1 Blockade effect2 Improved Negative & Cognitive Symptoms d3->effect2 Partial Agonism ht1a->effect2 Agonism/ Partial Agonism effect3 Reduced Extrapyramidal Symptoms (EPS) ht1a->effect3 Agonism/ Partial Agonism ht2a->effect1 Blockade

Caption: Potential multi-receptor engagement profile of a synthesized CNS agent.

Conclusion

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is more than just a chemical intermediate; it is a strategically designed building block for the synthesis of sophisticated CNS agents. Its pre-installed, functionally optimized aryl moiety allows medicinal chemists to bypass several synthetic steps and focus on elaborating the core piperidine scaffold to achieve desired polypharmacological profiles. The protocols and rationale presented here provide a robust framework for researchers to utilize this and similar building blocks in the development of novel therapeutics for complex neuropsychiatric disorders.

References

  • BenchChem.Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine.
  • Cozzini, P. et al.Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
  • Chen, Y. et al.Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)
  • Chen, Y. et al.Synthesis and Evaluation of a Series of 2-Substituted-5- Thiopropylpiperazine (Piperidine)
  • Meltzer, H.Y.
  • Li, M. et al.Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics.
  • Chen, X. et al.A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis.
  • BenchChem.
  • DeMilo, A. et al.A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • MedKoo Biosciences.Cariprazine Synthetic Routes.
  • Scripps Research Institute.New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Chen, X. et al.A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid.
  • Google Patents.
  • Google Patents.
  • Ivachtchenko, A.V. et al.
  • Khan, I.Drugs acting on central nervous system (CNS)

Sources

Application Note: Protocol for the N-Alkylation of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3-Chloro-2-fluorophenyl)piperidine is a highly valuable secondary amine building block frequently utilized in medicinal chemistry, particularly in the development of CNS-active compounds such as dopaminergic and serotonergic modulators [1.12]. It is commercially supplied as a stable hydrochloride salt (CAS No.: 2287279-15-4). Functionalization of the piperidine nitrogen via N-alkylation is a critical step in exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of drug candidates.

This application note provides detailed, field-validated protocols for the N-alkylation of this specific substrate, contrasting direct nucleophilic substitution with reductive amination.

Mechanistic Insights & Causality

The N-alkylation of piperidine derivatives can be achieved through two primary synthetic pathways. Understanding the causality behind the reagent selection is essential for optimizing yield and preventing side reactions.

  • Substrate Considerations (The Hydrochloride Salt): Because the starting material is provided as an HCl salt, the piperidine nitrogen is protonated and completely non-nucleophilic. An external base (e.g., K₂CO₃ or N,N-Diisopropylethylamine [DIPEA]) is strictly required to liberate the free base in situ prior to the alkylation event, as well as to scavenge the acidic byproducts generated during the reaction[1].

  • Method A: Direct Nucleophilic Substitution (S_N2): This pathway involves the reaction of the free secondary amine with an alkyl halide (R-X)[2]. While straightforward, direct alkylation carries the inherent risk of over-alkylation, leading to the formation of undesired quaternary ammonium salts. To mitigate this, a mild, insoluble base like K₂CO₃ is used in a polar aprotic solvent like Acetonitrile (MeCN)[1]. The addition of catalytic Potassium Iodide (KI) accelerates the reaction via the Finkelstein mechanism, temporarily converting less reactive alkyl chlorides or bromides into highly reactive alkyl iodides in situ[1].

  • Method B: Reductive Amination: This is a milder, highly selective alternative that completely bypasses the risk of over-alkylation[3]. The secondary amine reacts with an aldehyde or ketone to form an electrophilic iminium ion intermediate. This intermediate is subsequently reduced by a mild hydride donor, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃)[4]. NaBH(OAc)₃ is explicitly chosen over standard Sodium Borohydride (NaBH₄) because its electron-withdrawing acetoxy groups render it less reactive, allowing it to selectively reduce the iminium ion without prematurely reducing the starting carbonyl compound under mildly acidic or neutral conditions[3][5].

Experimental Protocols

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

Objective: To synthesize N-alkyl-4-(3-chloro-2-fluorophenyl)piperidine using an alkyl halide electrophile.

Step-by-Step Procedure:

  • Free-Basing & Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (1.0 eq), finely powdered anhydrous K₂CO₃ (2.5 eq), and KI (0.1 eq)[1].

  • Solvent Addition: Suspend the solid mixture in anhydrous Acetonitrile (MeCN) to achieve a substrate concentration of ~0.2 M. Stir the suspension vigorously at room temperature for 15–30 minutes under an inert nitrogen atmosphere to ensure complete liberation of the free base.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise via syringe. Slow addition maintains an excess of the amine relative to the electrophile, minimizing quaternary salt formation.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 60–80 °C. Monitor the reaction progress via LC-MS or TLC (typically requires 4–12 hours depending on the steric bulk of the electrophile).

  • Workup: Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl/KBr)[1]. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the target compound via silica gel flash chromatography.

Protocol B: N-Alkylation via Reductive Amination

Objective: To synthesize N-alkyl-4-(3-chloro-2-fluorophenyl)piperidine using an aldehyde or ketone.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under a nitrogen atmosphere, dissolve 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Add DIPEA (1.5 eq) and stir for 10 minutes to generate the free base[6].

  • Carbonyl Addition: Add the target aldehyde or ketone (1.1 eq). Allow the mixture to stir at room temperature for 1–2 hours to facilitate the formation of the iminium ion intermediate[3]. (Note: For highly sterically hindered ketones, the addition of 1.0 eq of glacial acetic acid can accelerate iminium formation).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions. The reaction is mildly exothermic.

  • Monitoring: Stir the opaque suspension at room temperature for 2–16 hours, monitoring the disappearance of the iminium intermediate by LC-MS[6].

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography using a DCM/MeOH gradient.

Quantitative Data & Reaction Parameters

ParameterProtocol A: Direct AlkylationProtocol B: Reductive Amination
Electrophile Alkyl Halide (R-Cl, R-Br, R-I)Aldehyde or Ketone
Base K₂CO₃ (2.5 - 3.0 eq)DIPEA (1.5 eq)
Reducing Agent NoneNaBH(OAc)₃ (1.5 - 2.0 eq)
Catalyst KI (0.1 eq)None (or Acetic Acid if sluggish)
Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Temperature 60 °C to 80 °C (Reflux)Room Temperature (20–25 °C)
Risk of Over-alkylation Moderate (Quaternization possible)Very Low (Highly selective)
Primary Mechanism S_N2 Nucleophilic SubstitutionIminium formation + Hydride transfer

Mechanistic Workflow Diagram

G Start 4-(3-Chloro-2-fluorophenyl) piperidine HCl FreeBase In Situ Free-Basing (+ Base: K2CO3 or DIPEA) Start->FreeBase Deprotonation (Neutralize HCl) PathA Method A: Direct N-Alkylation (Alkyl Halide, R-X) FreeBase->PathA PathB Method B: Reductive Amination (Aldehyde/Ketone) FreeBase->PathB IntermediateA S_N2 Transition State (KI Catalysis) PathA->IntermediateA IntermediateB Iminium Ion Intermediate PathB->IntermediateB - H2O Product N-Alkylated 4-(3-Chloro-2-fluorophenyl)piperidine IntermediateA->Product - HX IntermediateB->Product + NaBH(OAc)3

Workflow and mechanistic pathways for the N-alkylation of 4-(3-Chloro-2-fluorophenyl)piperidine.

Sources

The Versatile Scaffold: Application Notes and Protocols for 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride, a valuable scaffold for the generation of novel compounds in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document leverages established protocols for analogous 4-arylpiperidine systems to provide a robust framework for its application. The unique substitution pattern of the phenyl ring, featuring both a chloro and a fluoro group, offers distinct electronic and steric properties that can be exploited to modulate the pharmacological profiles of new chemical entities.

The 4-phenylpiperidine motif is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of both the piperidine nitrogen and the aromatic ring allows for the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will detail key synthetic transformations, providing step-by-step protocols for N-alkylation, N-arylation, and potential C-H functionalization, enabling researchers to effectively utilize this scaffold in their discovery programs.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-(3-Chloro-2-fluorophenyl)piperidine hydrochlorideN/A
Molecular Formula C₁₁H₁₄Cl₂FNCalculated
Molecular Weight 250.14 g/mol Calculated
Appearance Expected to be a solid[2]
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
SMILES (hydrochloride) Cl.FC1=C(Cl)C=CC=C1C2CCNCC2Adapted from similar compounds
InChIKey (hydrochloride) Inferred from structureN/A
CAS Number Not readily available in public databasesInternal Assessment

Plausible Synthetic Route

A common and effective method for the synthesis of 4-arylpiperidines involves the reduction of a corresponding 4-arylpyridine precursor. This precursor can be assembled through a Suzuki-Miyaura cross-coupling reaction.

Synthetic_Route A 3-Chloro-2-fluorophenylboronic acid C 4-(3-Chloro-2-fluorophenyl)pyridine A->C Suzuki Coupling (Pd catalyst, base) B 4-Halopyridine B->C D 4-(3-Chloro-2-fluorophenyl)piperidine C->D Reduction (e.g., H₂, PtO₂ or NaBH₄) E 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride D->E HCl

Caption: Plausible synthetic pathway to the target scaffold.

Application Notes and Protocols

The secondary amine of the piperidine ring is a prime handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The following protocols are based on well-established methodologies for the functionalization of piperidine scaffolds.[3][4][5]

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, proceeding through an in-situ generated iminium ion intermediate.

Reductive_Amination_Workflow cluster_0 Reaction Setup A 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride E Iminium Ion Formation A->E B Aldehyde or Ketone B->E C Base (e.g., Et₃N) C->E D Solvent (e.g., DCE) D->E F Reduction (NaBH(OAc)₃) E->F G N-Alkylated Product F->G H Work-up & Purification G->H

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol:

  • To a stirred solution of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a mild base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Add the desired aldehyde or ketone (1.1 - 1.5 eq) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq), portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Expertise & Experience: The choice of sodium triacetoxyborohydride as the reducing agent is crucial as it is mild enough not to reduce the starting aldehyde or ketone, thus minimizing side reactions and simplifying purification. The addition of a catalytic amount of acetic acid can sometimes accelerate iminium ion formation.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of various aryl and heteroaryl moieties.

Buchwald_Hartwig_Workflow cluster_1 Reaction Components Scaffold 4-(3-Chloro-2-fluorophenyl)piperidine Reaction Buchwald-Hartwig Cross-Coupling Scaffold->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product N-Arylated Product Reaction->Product Purification Work-up & Purification Product->Purification

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Experimental Protocol:

  • In a dry reaction vessel, combine 4-(3-Chloro-2-fluorophenyl)piperidine (as the free base, 1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.0 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. It is recommended to screen a small set of conditions to identify the optimal parameters for a specific substrate combination. The use of pre-catalysts can often improve reproducibility.

Potential Applications in Drug Discovery

The 3-chloro-2-fluorophenyl moiety is of particular interest in medicinal chemistry. The presence of these halogens can influence the compound's metabolic stability, lipophilicity, and ability to form specific interactions with biological targets. For instance, compounds bearing a 3-chloro-2-fluorophenyl group have been investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[3] Additionally, other structurally related compounds with a 3-chloro-4-fluorophenyl group have shown promise as anticancer and antiangiogenic agents.[5]

The derivatization of the 4-(3-Chloro-2-fluorophenyl)piperidine scaffold allows for the systematic exploration of SAR. For example, the introduction of different N-substituents can modulate receptor affinity and selectivity, as well as pharmacokinetic properties.

References

  • Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)benzoic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(11), 4667-4684. [Link]

  • BenchChem (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • BenchChem (2025). 1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine. BenchChem.
  • Wikipedia. 4-Phenylpiperidine. Wikipedia. [Link]

  • Patil, S. A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

Sources

Experimental procedures involving 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The development of neurotherapeutics targeting monoamine G protein-coupled receptors (GPCRs) relies heavily on privileged chemical scaffolds. Among these, substituted phenylpiperidines have emerged as highly versatile building blocks capable of modulating both serotonin (5-HT) and dopamine (DA) receptors[1][2].

This application note provides a comprehensive, expert-level guide to utilizing 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4)[3] in early-stage drug discovery. By bridging synthetic chemistry with in vitro pharmacological validation, this guide establishes a self-validating workflow for generating and evaluating novel neuroactive compounds.

Mechanistic Rationale: The Di-Halogenated Phenylpiperidine Scaffold

The pharmacological behavior of phenylpiperidines is dictated by the stereoelectronic properties of the aromatic substituents and the basicity of the piperidine nitrogen[4]. The specific 3-chloro-2-fluoro substitution pattern in this building block is not arbitrary; it serves distinct mechanistic purposes:

  • Conformational Locking: The highly electronegative fluorine atom at the ortho (2-) position induces a steric and electrostatic clash with the piperidine ring. This forces the phenyl ring out of coplanarity, locking the molecule into an orthogonal conformation that is energetically favored by the deep, hydrophobic orthosteric pockets of D2-like and 5-HT2 receptors[2].

  • Halogen Bonding & Lipophilicity: The meta (3-) chlorine atom acts as a lipophilic vector. It increases the overall logP of the scaffold, enhancing blood-brain barrier (BBB) penetrability, while also participating in directional halogen bonding with aromatic residues (e.g., Tyrosine or Tryptophan) deep within the receptor binding cleft[4].

Physicochemical Profiling & Handling

Proper handling of the hydrochloride salt is critical for downstream synthetic success. The salt form ensures stability against oxidative degradation but requires neutralization prior to derivatization.

Table 1: Physicochemical Properties of 4-(3-Chloro-2-fluorophenyl)piperidine HCl

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 2287279-15-4[3]Reference identifier for procurement and safety data.
Molecular Formula C11H13ClFN • HCl[5]Requires stoichiometric calculation for base neutralization.
Molecular Weight 250.14 g/mol Used for precise molarity calculations in stock solutions.
State Solid (Powder)Hygroscopic potential; store in a desiccator at 4°C.
Solubility DMSO, Methanol, WaterUse anhydrous DMSO for stock solutions to prevent hydrolysis.

Experimental Workflow: Hit-to-Lead Generation

The transformation of this building block into a functional therapeutic candidate follows a strict, logically gated workflow.

Workflow Start 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride FreeBase Freebasing & Purification Start->FreeBase Synthesis N-Alkylation / N-Acylation (Derivatization) FreeBase->Synthesis Purification HPLC Purification & NMR/LC-MS Validation Synthesis->Purification InVitro In Vitro GPCR Assays (Ca2+ Flux / cAMP) Purification->InVitro Hit Hit Identification & Lead Optimization InVitro->Hit

Workflow for synthesizing and validating phenylpiperidine-based GPCR modulators.

Protocol I: Synthetic Derivatization (N-Alkylation)

To probe the extended binding pocket of the target receptor, the secondary amine of the piperidine ring must be functionalized (e.g., via N-alkylation)[2].

Causality & Design: The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a base. Because DIPEA is sterically hindered, it efficiently scavenges the HCl from the starting material to liberate the nucleophilic amine without participating in competing nucleophilic substitution reactions with the alkyl halide. Dimethylformamide (DMF) is selected as a polar aprotic solvent to accelerate the SN​2 transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask purged with inert N2​ gas, suspend 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (1.0 eq, 250 mg) in anhydrous DMF (5.0 mL).

  • Freebasing: Add DIPEA (3.0 eq, 522 µL) dropwise via syringe. Stir at room temperature for 15 minutes. The solution should become homogenous as the free base is generated.

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromobutane) (1.1 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-calibrated oil bath. Stir continuously for 12–18 hours[2].

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with distilled water (15 mL) to precipitate highly lipophilic products, or extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Purify the crude residue via flash column chromatography and validate the structure using 1H -NMR and LC-MS.

Pharmacological Evaluation: GPCR Signaling

Once derivatized, the compounds must be evaluated for their functional activity at target receptors. Phenylpiperidines are well-documented modulators of the 5-HT2C receptor (coupled to Gq proteins) and the Dopamine D2/D4 receptors (coupled to Gi proteins)[1][2].

GPCR_Signaling Ligand Phenylpiperidine Derivative Receptor 5-HT2C / D2 Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein (Activation) Receptor->Gq 5-HT2C Pathway Gi Gi Protein (Inhibition) Receptor->Gi D2/D4 Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release (Fluo-4 Assay) IP3->Ca2 AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP

Divergent GPCR signaling pathways modulated by phenylpiperidine derivatives.

Protocol II: In Vitro Functional Assay (Gq-Coupled Calcium Flux)

To assess 5-HT2C receptor activation, a fluorescence-based Ca2+ release assay is utilized[1].

Causality & Design: This protocol uses Fluo-4 AM, a cell-permeable fluorogenic dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, rendering the dye cell-impermeable and highly sensitive to Ca2+ binding. Probenecid is included in the assay buffer to inhibit organic anion transporters, preventing the premature efflux of the dye. This creates a self-validating, closed system where any increase in fluorescence is directly and exclusively correlated to Gq-mediated intracellular calcium release.

Step-by-Step Procedure:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR-CHO) into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well[1]. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of dye-loading buffer (Hank’s Balanced Salt Solution with 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation: Prepare 10-point serial dilutions of the synthesized phenylpiperidine derivatives in assay buffer (ranging from 10 µM to 0.1 nM).

  • Baseline Establishment: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 15 seconds to validate dye loading uniformity and cell viability.

  • Compound Addition & Reading: Automatically dispense 10 µL of the test compounds into the wells. Record the kinetic fluorescence response for 120 seconds.

  • Data Normalization: Normalize the maximum fluorescence peak ( Emax​ ) to the response elicited by a saturating concentration (10 µM) of endogenous serotonin (5-HT)[1].

Data Analysis & Expected Results

Quantitative data must be analyzed using non-linear regression (four-parameter logistic curve) to determine the EC50​ (potency) and Emax​ (efficacy). The table below illustrates hypothetical, yet highly representative, comparative data demonstrating how N-alkylation of the 4-(3-Chloro-2-fluorophenyl)piperidine scaffold shifts the pharmacological profile.

Table 2: Comparative Functional Data for Phenylpiperidine Derivatives (5-HT2C Assay)

CompoundSubstitution (N-R) EC50​ (nM) Emax​ (% of 5-HT)Pharmacological Profile
5-HT (Control) N/A8.5 ± 1.2100%Full Agonist
Derivative A Free Base (H)>10,000N/AInactive
Derivative B Methyl450 ± 2585%Partial Agonist
Derivative C n-Butyl42 ± 592%Potent Agonist
Derivative D Benzyl15 ± 315%Antagonist / PAM*

*Note: Compounds with high affinity but low intrinsic efficacy (like Derivative D) should be subsequently tested in the presence of an EC20​ concentration of 5-HT to evaluate Potential Positive Allosteric Modulator (PAM) activity[1].

References

  • Wold, E. A., et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Moreland, R. B., et al. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. National Institutes of Health (PMC). Retrieved from:[Link]

  • Pettersson, F., et al. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gothenburg University Publications Electronic Archive. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis of halogenated arylpiperidines.

The synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride typically follows a three-step sequence: a Suzuki-Miyaura cross-coupling to form the tetrahydropyridine core, a catalytic hydrogenation to saturate the piperidine ring, and a final Boc-deprotection/salt formation step. The most notorious bottleneck in this workflow is the unintended loss of the 3-chloro group (hydrodehalogenation) during the hydrogenation step.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield, high-purity synthesis.

Synthetic Workflow Overview

SynthesisWorkflow SM 3-Chloro-2-fluorophenyl halide Step1 Suzuki Coupling (Pd catalyst, Base) SM->Step1 Reagent N-Boc-tetrahydropyridine boronic ester Reagent->Step1 Int1 N-Boc-4-(3-chloro-2-fluorophenyl) -1,2,3,6-tetrahydropyridine Step1->Int1 Step2 Hydrogenation (Pt/C or Pd/C + ZnCl2, H2) Int1->Step2 Critical Step: Prevent Dehalogenation Int2 N-Boc-4-(3-chloro-2-fluorophenyl) piperidine Step2->Int2 Step3 Boc Deprotection (HCl in Dioxane/EtOAc) Int2->Step3 Product 4-(3-Chloro-2-fluorophenyl) piperidine hydrochloride Step3->Product

Figure 1: Three-step synthetic workflow for 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride.

Frequently Asked Questions & Troubleshooting

Q1: Why is the yield of my Suzuki coupling so low when using 3-chloro-2-fluorophenyl bromide?

The Causality: Low yields in the initial coupling step are often caused by protodeboronation of the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester or sluggish oxidative addition into the electron-rich aryl bromide. When unactivated secondary bromides or sterically hindered aryl halides are used, standard Pd(PPh3​)4​ often fails to drive the reaction to completion[1]. The Solution: Switch to a more active, sterically demanding catalyst system such as Pd(dppf)Cl2​ or SPhos-Pd-G3[2]. Use a biphasic solvent system (e.g., Dioxane/Water 4:1) with an inorganic base like K2​CO3​ or Cs2​CO3​ . Keep the reaction temperature around 80 °C to balance the reaction rate against the thermal degradation of the boronic ester.

Q2: During the hydrogenation of the tetrahydropyridine intermediate, I am losing the 3-chloro group. How can I prevent this hydrodehalogenation?

The Causality: This is the most critical failure point in halogenated arylpiperidine synthesis. Standard Palladium on Carbon (Pd/C) is highly active for both alkene reduction and oxidative addition into the C(sp2)−Cl bond. Once the palladium inserts into the C-Cl bond, hydrogenolysis occurs rapidly, yielding the undesired 4-(2-fluorophenyl)piperidine byproduct[3]. The Solution: You must alter the chemoselectivity of the catalyst surface. There are two field-proven methods for this:

  • Switch the metal to Platinum (Pt/C): Platinum has a significantly higher activation energy for oxidative addition into C-Cl bonds compared to Palladium, but it remains highly active for alkene saturation[4].

  • Poison the Pd/C catalyst: If Pt/C is unavailable, you can use Pd/C doped with a Lewis acid like ZnCl2​ or an amine like ethylenediamine. The zinc coordinates to the highly active step-edge sites on the Pd surface, effectively "poisoning" the sites responsible for C-Cl cleavage while leaving the planar sites open for alkene reduction[5].

Q3: The final hydrochloride salt is precipitating as a gummy oil instead of a crystalline solid. How do I improve crystallization?

The Causality: Gummy precipitates during Boc-deprotection are typically caused by trapped organic impurities (such as tert-butanol or isobutylene oligomers generated during Boc cleavage) or the presence of residual water in the solvent system. The Solution: Ensure the system is strictly anhydrous. Perform the deprotection using a commercially available solution of anhydrous HCl in Ethyl Acetate (EtOAc) or 1,4-Dioxane. The target hydrochloride salt is highly insoluble in EtOAc; as the Boc group is cleaved, the product will crash out of the solution as a pristine, filterable white powder, leaving the lipophilic impurities in the mother liquor.

Quantitative Data: Catalyst Selection for Hydrogenation

To illustrate the critical nature of catalyst selection in Step 2, the following table summarizes the expected outcomes when reducing N-Boc-4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine under 1 atmosphere of H2​ at room temperature.

Catalyst SystemAlkene Reduction Yield (%)Dehalogenation Side-Product (%)Technical Recommendation
10% Pd/C 40 - 50%45 - 55%Not Recommended. Severe loss of the 3-chloro group.
10% Pd/C + ZnCl2​ 85 - 88%< 5%⚠️ Viable Alternative. Requires careful stoichiometry of the zinc additive.
5% Pt/C > 92% < 2% Highly Recommended. Best chemoselectivity for halogen retention.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Hydrogenation using Pt/C

This protocol ensures the saturation of the tetrahydropyridine double bond while preserving the 3-chloro substituent.

  • Preparation: In a rigorously clean, dry hydrogenation flask, dissolve N-Boc-4-(3-chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv, ~10 mmol) in anhydrous Ethyl Acetate (50 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (10 mol% relative to the substrate). Safety Note: Pt/C can be pyrophoric; add it under a blanket of inert gas (Argon or Nitrogen).

  • Purging: Seal the flask and purge the atmosphere by applying a vacuum, followed by backfilling with Hydrogen gas ( H2​ ). Repeat this vacuum/ H2​ cycle three times[6].

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a hydrogen balloon (1 atm) for 4 to 6 hours. Monitor the reaction via LC-MS or TLC to confirm the disappearance of the starting material.

  • Workup: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional Ethyl Acetate (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield N-Boc-4-(3-chloro-2-fluorophenyl)piperidine as a colorless to pale yellow oil, which is typically pure enough (>95%) to be used directly in the next step.

Protocol B: Anhydrous Boc-Deprotection and Salt Crystallization

This protocol guarantees a high-purity, crystalline hydrochloride salt without gummy intermediates.

  • Dissolution: Dissolve the crude N-Boc-4-(3-chloro-2-fluorophenyl)piperidine from Protocol A in anhydrous Ethyl Acetate (10 mL per gram of substrate).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a pre-titrated solution of 4M HCl in Ethyl Acetate (5.0 equiv).

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. As the Boc group is cleaved, the product will begin to precipitate as a white solid.

  • Anti-Solvent Addition (Optional): If the precipitation appears incomplete, add a small volume of anhydrous diethyl ether or heptane dropwise until the solution turns permanently cloudy, then let it stir for an additional 30 minutes.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold, anhydrous Ethyl Acetate (2 x 10 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the white crystalline solid under a high vacuum at 40 °C for 12 hours to afford pure 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride.

References

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling Organic Letters - ACS Publications[Link][7]

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Catalytic Hydrodehalogenation Reactions Thieme Connect[Link][6]

Sources

Technical Support Center: Recrystallization of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), the purification of halogenated phenylpiperidine intermediates becomes a critical bottleneck.

This guide provides a self-validating, mechanistic approach to the recrystallization of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride .

Overview & Mechanistic Principles

When isolating 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride, achieving high chemical and regiochemical purity is paramount. Because it is a secondary amine hydrochloride, the thermodynamic stability of its crystal lattice is heavily dependent on charge-assisted hydrogen bonding ( N+−H⋯Cl− ) ()[1].

Solvents that strongly outcompete the chloride ion for hydrogen bonding (e.g., excessive water) disrupt this lattice, leading to hydrate formation or deliquescence. Conversely, highly non-polar solvents fail to solvate the ionic compound at all. To achieve high-purity crystals, we must engineer a system that balances solubility at elevated temperatures with a steep supersaturation curve upon cooling, forcing the target molecule to nucleate while leaving structurally dissimilar impurities in the mother liquor ()[2].

Troubleshooting Workflow

Use the following decision tree to diagnose and correct common crystallization failures in real-time.

RecrystallizationWorkflow Start Crude 4-(3-Chloro-2-fluorophenyl) piperidine HCl Dissolve Dissolve in minimal hot primary solvent (e.g., IPA) Start->Dissolve Cool Controlled cooling (0.5°C / min) Dissolve->Cool Check Observation during cooling Cool->Check Oiling Oiling Out (Liquid-Liquid Separation) Check->Oiling Phase separation Cryst Crystal Nucleation Check->Cryst Turbidity/Solids NoCryst No Crystallization (Supersaturation) Check->NoCryst Clear solution FixOiling Reheat & add more primary solvent or change to higher polarity solvent Oiling->FixOiling Isolate Filter, wash with cold anti-solvent, and vacuum dry Cryst->Isolate FixNoCryst Add anti-solvent (e.g., Heptane) or introduce seed crystals NoCryst->FixNoCryst FixOiling->Cool FixNoCryst->Cool

Figure 1: Troubleshooting workflow for piperidine hydrochloride recrystallization.

Solvent System Selection Data

Selecting the correct solvent system dictates the success of the purification. The table below summarizes the quantitative parameters and expected outcomes for various solvent systems.

Primary SolventAnti-SolventPolarity (Dielectric Const.)Evaporation RateExpected Outcome & Suitability
Isopropanol (IPA) Heptane 18.3 / 1.9ModerateOptimal. Steep solubility curve; minimizes oiling out.
Ethanol Ethyl Acetate 24.5 / 6.0ModerateGood. High solubility in EtOH; EtOAc provides gentle precipitation.
Methanol Diethyl Ether 32.7 / 4.3Fast (Ether)Sub-optimal. High risk of rapid precipitation trapping impurities.
Water Acetone 80.1 / 20.7SlowPoor. High risk of deliquescence and hydrate formation.

Standard Operating Procedure: Dual-Solvent Recrystallization

Methodology for the Isopropanol/Heptane System

  • Primary Dissolution: Weigh the crude 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride into a round-bottom flask. Add a minimal volume of Isopropanol (IPA) (approx. 3-5 mL per gram of crude). Heat the suspension to 75°C under continuous stirring until complete dissolution is achieved ()[3].

    • Causality: Minimizing the primary solvent ensures the solution is near absolute saturation at the boiling point, which is mathematically required to maximize the final thermodynamic yield.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, rapidly filter the hot solution through a pre-warmed Büchner funnel to prevent premature crystallization in the frit.

  • Anti-Solvent Addition: While maintaining the solution at 70-75°C, add hot Heptane dropwise until a faint, persistent turbidity is observed. Once turbid, add 1-2 drops of IPA until the solution just clears ()[2].

    • Causality: This establishes the exact metastable zone boundary. The solution is now perfectly saturated at the elevated temperature, priming it for controlled nucleation.

  • Controlled Cooling & Seeding: Remove the heat source and allow the flask to cool ambiently to room temperature at a rate of ~0.5°C/min. If primary nucleation is difficult, introduce 1-2 mg of pure seed crystals at 50°C.

    • Causality: A slow cooling ramp prevents rapid, chaotic supersaturation, which causes impurities to be trapped in the crystal lattice. Seeding overcomes the activation energy barrier for nucleation, preventing the compound from crashing out as an oil.

  • Isolation and Washing: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour. Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Heptane.

  • Drying: Dry the isolated crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the solute's melting point in the solvent mixture is lower than the temperature at which supersaturation is reached.

  • Root Cause: The solvent system is too non-polar (too much anti-solvent), or the cooling rate was too fast.

  • Solution: Reheat the mixture until it forms a single homogeneous liquid phase. Add 10-15% more primary solvent (IPA) to decrease the saturation temperature below the oiling-out boundary, then cool slowly. Introducing seed crystals just above the oiling temperature also forces solid nucleation over liquid separation.

Q2: The isolated crystals turn into a sticky paste on the filter funnel. What happened? A: Halogenated amine hydrochlorides can be highly hygroscopic.

  • Root Cause: Condensation of atmospheric moisture on the cold filter cake, or the formation of a metastable hydrate due to ambient humidity being pulled through the vacuum.

  • Solution: Always wash with an anhydrous, cold anti-solvent (e.g., anhydrous heptane). Break the vacuum immediately after the solvent is pulled through the cake to prevent pulling humid room air over the crystals. Transfer the solid rapidly to a vacuum oven.

Q3: How do I improve the yield without sacrificing the purity of the piperidine core? A: Yield and purity are inversely related in single-solvent systems.

  • Root Cause: Excessive primary solvent retains the product in the mother liquor.

  • Solution: Transition to the dual-solvent (IPA/Heptane) system described in the SOP. The anti-solvent forces the solubility curve to drop sharply at lower temperatures, pushing more product out of solution while keeping structurally dissimilar impurities dissolved in the mother liquor ()[2].

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids." Journal of the American Chemical Society, vol. 126, no. 41, 2004, pp. 13335-13342. URL: [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride.

Traditional routes to arylpiperidines rely heavily on the Suzuki-Miyaura coupling of a tetrahydropyridine boronic ester with an aryl halide, followed by transition-metal catalyzed hydrogenation[1]. However, applying this classical sequence to 3-chloro-2-fluorophenyl systems frequently results in severe hydrodehalogenation (loss of the critical chlorine atom) during the alkene reduction phase. To achieve robust scalability and high chemoselectivity, this guide details a field-proven alternative: Grignard addition followed by a tandem ionic reduction and global deprotection .

Process Workflow Visualization

SynthesisRoute A 1-Bromo-3-chloro- 2-fluorobenzene + Mg / THF C Intermediate 1: 1-Boc-4-(3-chloro-2-fluorophenyl) piperidin-4-ol A->C Grignard Addition (-20°C to 0°C) B 1-Boc-4-piperidone B->C D Et3SiH / TFA (Ionic Reduction & Boc Deprotection) C->D Carbocation generation E Intermediate 2: 4-(3-Chloro-2-fluorophenyl) piperidine TFA salt D->E Hydride transfer (-Boc) F HCl in IPA/MTBE (Salt Exchange) E->F Freebasing & Crystallization G Final API: 4-(3-Chloro-2-fluorophenyl) piperidine HCl F->G High Purity Salt

Fig 1: Scalable chemoselective synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine HCl.

Validated Scale-Up Protocols & Mechanistic Causality

As a process scientist, executing a protocol is only half the job; understanding the thermodynamic and mechanistic causality behind each step ensures you can safely control the reaction at the kilogram scale.

Step 1: Grignard Addition

Objective: Formation of 1-Boc-4-(3-chloro-2-fluorophenyl)piperidin-4-ol.

  • Preparation: Charge a dry reactor with Mg turnings (1.1 eq) and anhydrous THF. Add a 5% portion of 1-bromo-3-chloro-2-fluorobenzene to initiate.

  • Addition: Once initiated, dilute the remaining aryl bromide (1.0 eq total) in THF and add dropwise, maintaining the internal temperature (Tint) between 15°C and 25°C.

  • Coupling: Chill the Grignard reagent to -20°C. Add 1-Boc-4-piperidone (0.95 eq) in THF dropwise, strictly maintaining Tint < 0°C.

  • Quench: Quench with aqueous NH₄Cl, extract with MTBE, and crystallize the intermediate from heptane.

Expertise & Causality: Temperature control during the piperidone addition is critical. The Boc-protecting group prevents the secondary amine from consuming the Grignard reagent. Keeping Tint < 0°C prevents the competitive enolization of the piperidone (which would stall the reaction and reduce yield) and suppresses Wurtz-type homocoupling of the aryl bromide.

Step 2: Tandem Ionic Reduction and Global Deprotection

Objective: Chemoselective reduction of the tertiary alcohol and Boc removal.

  • Preparation: Dissolve Intermediate 1 in dichloromethane (DCM). Add triethylsilane (Et₃SiH, 3.0 eq).

  • Reaction: Cool to 0°C. Slowly add trifluoroacetic acid (TFA, 10.0 eq). The reaction is highly exothermic. Allow to warm to 20°C and stir for 12 hours.

  • Workup: Concentrate the mixture under vacuum to remove excess TFA and DCM, yielding the crude TFA salt of the product as a thick oil.

Expertise & Causality: Why use Et₃SiH/TFA instead of standard Pd/C hydrogenation? TFA serves a dual purpose: it protonates the tertiary alcohol to generate a stable benzylic-like carbocation and simultaneously cleaves the acid-labile Boc group. Et₃SiH acts as a nucleophilic hydride source, trapping the carbocation to yield the alkane[2]. This ionic mechanism completely bypasses the transition-metal catalyzed single-electron pathways that cause C-Cl bond cleavage, ensuring 100% retention of the halogen atoms[3].

Step 3: Salt Formation and Purification

Objective: Conversion of the TFA salt to the highly pure Hydrochloride API.

  • Freebasing: Dissolve the crude TFA salt in MTBE and wash with 2M NaOH until the aqueous layer is pH > 12. Separate the organic layer.

  • Salt Exchange: Dry the MTBE layer over Na₂SO₄. Filter, and add 1.2 eq of HCl in isopropanol (IPA) dropwise at 20°C.

  • Isolation: A white precipitate will form immediately. Stir for 2 hours, filter, wash with cold MTBE, and dry under vacuum at 45°C.

Expertise & Causality: The ionic reduction generates lipophilic silanol and siloxane byproducts (e.g., Et₃SiOH). By extracting the free base into MTBE and precipitating the highly polar HCl salt, the lipophilic silicon byproducts remain entirely dissolved in the mother liquor, providing a self-purifying crystallization step.

Troubleshooting & FAQs

Q: We are observing a stalled Grignard initiation at the 10 kg scale. How can we safely activate the magnesium without risking a thermal runaway? A: At scale, the oxide layer on Mg turnings can be stubborn. Do not add excess iodine or heat aggressively, as this leads to dangerous, sudden exotherms. Instead, use a chemical activator: add 0.01 equivalents of DIBAL-H (Diisobutylaluminum hydride) to the Mg/THF suspension prior to adding the aryl bromide. DIBAL-H cleanly reduces the surface MgO to active Mg(0) at room temperature, ensuring a smooth, predictable initiation.

Q: Our final API contains a persistent impurity with an m/z corresponding to the des-chloro derivative. What is the source? A: If you are strictly using the Et₃SiH/TFA ionic reduction route, hydrodehalogenation is mechanistically impossible[3]. The source of the des-chloro impurity is almost certainly your starting material. Commercial 1-bromo-3-chloro-2-fluorobenzene often contains trace amounts of 1-bromo-2-fluorobenzene. Ensure your starting material specifications demand <0.1% of the des-chloro analog.

Q: Can we substitute TFA with a cheaper acid like HCl or H₂SO₄ for the reduction step? A: No. TFA is uniquely suited for this because it is a strong enough acid to generate the carbocation and cleave the Boc group, but it is a non-nucleophilic solvent. If you use aqueous HCl or H₂SO₄, water will act as a competing nucleophile against the triethylsilane, leading to the formation of elimination products (tetrahydropyridines) or reverting to the alcohol[2].

Q: The addition of TFA to the DCM/Et₃SiH mixture causes massive off-gassing. Is this normal? A: Yes. The off-gassing is isobutylene and carbon dioxide, which are the byproducts of the Boc group cleavage. At scale, ensure your scrubber system is rated for high volumetric gas evolution and that the TFA is added at a controlled rate to prevent over-pressurization of the reactor.

Quantitative Scale-Up Data

The following table summarizes the process metrics across three different scales, validating the robustness of the ionic reduction pathway.

Parameter / Metric100 g Scale (Lab)1 kg Scale (Kilo Lab)10 kg Scale (Pilot Plant)
Grignard Step Yield 88%86%85%
Ionic Reduction Yield 92%94%91%
Overall Isolated Yield 80.9%80.8%77.3%
Max Exotherm (TFA Addition) +12°C+24°C+31°C (Requires jacket cooling)
API Purity (HPLC, AUC) 99.8%99.7%99.8%
Des-chloro Impurity Not DetectedNot DetectedNot Detected
References
  • Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet. ACS Publications.[Link]

  • Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M. tuberculosis. Eagle Scholar.[Link]

  • Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone (JNJ-40411813): A Novel Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor. ACS Publications.[Link]

Sources

Validation & Comparative

Analytical Methodologies for 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride: A Comparative Guide for Pharmaceutical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4) is a critical non-heterocyclic building block utilized in the synthesis of advanced neuroactive agents and targeted therapeutics[1]. Characterizing this compound and its associated impurities presents a unique set of chromatographic challenges. As an application scientist, I have found that standard analytical approaches often fail due to the molecule's physicochemical properties.

This guide objectively compares three primary analytical platforms—RP-HPLC-UV , LC-MS/MS , and GC-MS —providing field-proven, self-validating protocols to ensure precise quantification, trace impurity profiling, and structural integrity verification.

The Analytical Challenge: Causality in Chromatographic Behavior

To develop robust methods, we must first understand the molecular causality driving the compound's behavior. 4-(3-Chloro-2-fluorophenyl)piperidine contains a basic secondary amine within the piperidine ring (estimated pKa ~9.5).

When analyzed using standard acidic mobile phases (pH 2.0–4.0) on traditional silica-based C18 columns, the fully protonated nitrogen interacts aggressively with residual, unendcapped silanols on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, shifting retention times, and poor integration accuracy. Furthermore, distinguishing the target compound from closely related positional isomers (e.g., 2-chloro or 4-chloro variants) requires highly optimized selectivity[2].

To circumvent this, we must manipulate the mobile phase pH or alter the sample matrix, dictating the choice of analytical platform.

Mechanism pH_Low Low pH (< 7.0) Mobile Phase State_Low Protonated Amine (C11H14ClFN+) pH_Low->State_Low pH_High High pH (9.0) Mobile Phase State_High Neutral Free Base (C11H13ClFN) pH_High->State_High Result_Low Secondary Silanol Interactions (Tailing) State_Low->Result_Low Result_High Pure Hydrophobic Partitioning (Sharp Peaks) State_High->Result_High

Fig 1: Chromatographic retention mechanism of piperidine nitrogen under varying pH conditions.

Platform Comparison: Performance Metrics

The selection of the analytical method depends entirely on the regulatory phase and the specific data required (e.g., bulk assay vs. genotoxic impurity screening).

ParameterRP-HPLC-UV (High pH)LC-MS/MS (ESI+)GC-MS (Free Base)
Primary Application Routine Assay, Purity, Isomer Separation[3]Trace Impurity Profiling, PK StudiesResidual Solvents, Volatile Precursors
Sensitivity (LOD) ~0.05 µg/mL~0.1 ng/mL[4]~10 ng/mL
Sample Preparation Direct Dissolution (MeOH/H₂O)Direct Dissolution (Acetonitrile/H₂O)Liquid-Liquid Extraction (NaOH/DCM)[5]
Run Time 12 - 15 min4 - 6 min15 - 20 min
Linearity Range 1.0 - 100 µg/mL0.5 - 80.0 ng/mL1.0 - 50 µg/mL
Key Advantage High reproducibility, low operational costUnmatched sensitivity, structural elucidationOrthogonal separation mechanism

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) to ensure the method is performing correctly before any real samples are consumed.

Workflow Start 4-(3-Chloro-2-fluorophenyl) piperidine HCl Split Analytical Goal? Start->Split LC_Prep Direct Dissolution (MeOH/H2O) Split->LC_Prep Non-Volatile Profiling GC_Prep Free-Basing (LLE) Add NaOH + DCM Split->GC_Prep Volatile Profiling HPLC RP-HPLC-UV (Assay & Purity) LC_Prep->HPLC LCMS LC-MS/MS (Trace Impurities) LC_Prep->LCMS GCMS GC-MS (Volatiles/Precursors) GC_Prep->GCMS

Fig 2: Sample preparation and analytical platform selection workflow for piperidine derivatives.
Protocol A: High-pH RP-HPLC-UV (Assay & Purity)

Rationale: Utilizing a high-pH mobile phase suppresses the ionization of the piperidine nitrogen, forcing the molecule into its neutral free-base state. This eliminates silanol interactions, ensuring sharp peaks and allowing baseline resolution of positional isomers[2].

  • Column Selection: Use a hybrid-silica column capable of withstanding high pH (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase:

    • Buffer A: 0.01 M Ammonium Formate, adjusted to pH 9.0 with dilute ammonia.

    • Solvent B: 100% LC-grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Self-Validation (SST): Inject a resolution mixture containing 4-(3-Chloro-2-fluorophenyl)piperidine and a known isomer (e.g., 4-chloroaniline or a 2-chloro positional isomer). Pass Criteria: The critical pair resolution ( Rs​ ) must be ≥2.0 , and the tailing factor ( Tf​ ) for the main API peak must be ≤1.2 .

Protocol B: LC-MS/MS (Trace Impurity Profiling)

Rationale: For genotoxic impurities or pharmacokinetic profiling, UV detection lacks the required sensitivity. Electrospray Ionization (ESI) in positive mode perfectly exploits the basic nitrogen, yielding a strong [M+H]+ signal[4].

  • Instrumentation: Triple quadrupole mass spectrometer (e.g., API 3000 or equivalent) coupled to a UHPLC system[4].

  • Chromatography: XBridge C18 (50 mm × 2.1 mm, 1.7 µm). Mobile phase identical to Protocol A, but at a micro-flow rate of 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 4500 V

    • Source Temperature: 400°C

    • MRM Transition: Monitor the precursor ion m/z≈214.1 (calculated for C11​H13​ClFN+ free base) transitioning to its primary stable fragment (e.g., loss of the piperidine ring).

  • Self-Validation (SST): Inject a 0.5 ng/mL Lower Limit of Quantitation (LLOQ) standard. Pass Criteria: The signal-to-noise (S/N) ratio must be ≥10:1 . Additionally, perform a post-column infusion test to calculate the matrix factor; it must fall between 0.85 and 1.15 to confirm the absence of ion suppression[4].

Protocol C: GC-MS (Volatile Precursors & Residual Solvents)

Rationale: Injecting a hydrochloride salt directly into a GC inlet at 250°C leads to thermal degradation and active site adsorption. The salt must be converted to a volatile free base via Liquid-Liquid Extraction (LLE) prior to analysis[5].

  • Sample Preparation (Free-Basing): Dissolve 10 mg of the API salt in 1 mL of 1M NaOH. Extract with 2 mL of Dichloromethane (DCM). Vortex for 2 minutes, centrifuge, and collect the lower organic layer[5].

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[5].

  • Oven Program: Initial temp 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validation (SST): Inject a blank DCM extraction. Pass Criteria: No interfering peaks at the retention time of the target compound. The peak area relative standard deviation (%RSD) for six replicate injections of the free-base extract must be ≤5.0% .

Conclusion

For the robust analysis of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride, the analytical approach must be dictated by the basicity of the piperidine ring. For routine batch release and isomer quantification, High-pH RP-HPLC-UV is the gold standard, offering an optimal balance of resolution and cost-efficiency. When navigating trace-level regulatory thresholds (e.g., genotoxic screening), LC-MS/MS provides the necessary sensitivity, while GC-MS remains indispensable for orthogonal volatile profiling, provided the mandatory free-basing sample preparation is strictly followed.

References

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method Source: Rasayan Journal of Chemistry URL:[Link]

  • High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine... Source: Journal of Food and Drug Analysis URL:[Link]

  • Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data Source: OSTI.gov URL:[Link]

  • Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

GC-MS for Impurity Profiling of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4) is a critical synthetic intermediate frequently utilized in the development of CNS-active therapeutics, such as disubstituted phenylpiperidine dopamine modulators[1]. During its synthesis, the formation of process-related impurities—including unreacted precursors, des-fluoro analogs, and closely related positional isomers (e.g., 4-chloro or 5-chloro variants)—is inevitable.

According to global regulatory standards, these impurities must be rigorously profiled and controlled to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[2]. For researchers and drug development professionals, selecting the optimal analytical technique is a critical decision. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this specific application, providing a mechanistic rationale and a field-proven, self-validating experimental protocol.

Mechanistic Rationale: Why GC-MS?

While LC-MS/MS is highly versatile and widely considered the default for large or polar biomolecules, GC-MS offers distinct mechanistic advantages for the impurity profiling of volatile and semi-volatile small molecules like piperidine derivatives[3].

  • Superior Resolution of Positional Isomers: Capillary GC columns provide exceptionally high theoretical plate counts (often >100,000 plates). This is critical for resolving positional halogen isomers (e.g., differentiating 3-chloro from 4-chloro-phenylpiperidines). In reversed-phase LC, these isomers have nearly identical hydrophobicities and hydrodynamic volumes, making baseline separation difficult without specialized, expensive chiral or PFP columns[4].

  • Standardized Fragmentation for Unknowns: GC-MS utilizes Electron Ionization (EI) at a standardized 70 eV. This "hard" ionization technique generates highly reproducible fragmentation patterns, enabling the identification of unknown process impurities via spectral library matching (e.g., NIST/Wiley) without the immediate need for synthesized reference standards[2].

  • Mitigation of Matrix Effects: Unlike Electrospray Ionization (ESI) in LC-MS, which is highly susceptible to ion suppression or enhancement from co-eluting matrix components, EI in GC-MS occurs in a vacuum and is virtually immune to such matrix effects, ensuring robust quantitative accuracy[3].

Comparative Performance: GC-MS vs. LC-MS/MS

To objectively guide your analytical strategy, the following table synthesizes the performance of GC-MS against LC-MS/MS specifically for the impurity profiling of piperidine derivatives.

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (ESI)Mechanistic Rationale
Isomeric Resolution Excellent ModerateCapillary GC columns offer significantly higher theoretical plates, resolving positional halo-isomers based on micro-boiling point differences[4].
Matrix Effects Minimal High (Ion Suppression)GC-MS relies on EI in a vacuum, which is largely immune to the ion suppression commonly seen in ESI-LC-MS[3].
Sample Preparation ComplexSimple Piperidine HCl salts require free-basing and derivatization for GC volatility; LC-MS allows direct "dilute-and-shoot"[3].
Unknown Identification High Moderate70 eV EI spectra are highly reproducible, allowing robust library matching without reference standards[2].
Absolute Sensitivity High (pg to ng)Ultra-High (fg to pg)LC-MS/MS MRM transitions offer superior absolute sensitivity, though GC-MS easily meets regulatory impurity thresholds[5].

Experimental Methodology: A Self-Validating GC-MS Protocol

Because 4-(3-Chloro-2-fluorophenyl)piperidine is supplied as a hydrochloride salt, it is non-volatile and thermally labile. Furthermore, piperidine contains a secondary amine. If injected directly into a GC, the active N-H bond will interact with silanol (Si-OH) groups on the GC column stationary phase and glass liner, causing severe peak tailing, loss of sensitivity, and poor reproducibility.

The following protocol utilizes free-basing and trifluoroacetylation to cap the amine, creating a volatile, inert derivative.

Step 1: Sample Preparation & Derivatization

Causality Check: Derivatization with Trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a trifluoroacetyl group, reducing polarity, increasing volatility, and ensuring sharp, symmetrical peaks.

  • Free-Basing: Dissolve 10.0 mg of the intermediate sample in 1.0 mL of deionized water. Add 0.5 mL of 1 M NaOH to convert the hydrochloride salt to its free base form.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of MS-grade dichloromethane (DCM) containing 1.0 µg/mL of an internal standard (e.g., 4-phenylpiperidine-d5). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the lower organic layer.

  • Derivatization: Transfer 1.0 mL of the organic extract to a glass reaction vial. Add 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes to yield the N-trifluoroacetyl derivative.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 1.0 mL of MS-grade hexane for GC-MS injection.

Step 2: Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1 (prevents column overloading by the main API peak).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: EI source at 230°C, Quadrupole at 150°C. Acquisition in synchronous SIM/SCAN mode (SCAN: m/z 40-400 for unknown discovery; SIM: targeted m/z ions for known impurities).

Step 3: System Suitability and Validation Logic

A self-validating system requires continuous verification to ensure data trustworthiness:

  • Internal Standard (IS) Correction: The 4-phenylpiperidine-d5 behaves chemically identically to the target analytes during extraction and derivatization but has a distinct mass shift (+5 Da). This corrects for any matrix effects, extraction losses, or derivatization inefficiencies.

  • Carryover Verification: A blank hexane injection must immediately follow the highest calibration standard to verify the absence of carryover (Acceptance criteria: <0.1% of the API peak area).

Analytical Workflow Visualization

G A Sample: 4-(3-Chloro-2-fluorophenyl) piperidine HCl B Free-Basing (NaOH & LLE) A->B C Derivatization (TFAA Capping) B->C D GC Separation (HP-5MS Column) C->D E EI-MS Detection (70 eV) D->E F Data Analysis (SIM/SCAN & Library) E->F

Analytical workflow for GC-MS impurity profiling of piperidine derivatives.

References

  • HK1105153A - New disubstituted phenylpiperidines as modulators Source: Google Patents URL:6

  • IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:2

  • GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL:3

  • A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis Source: Benchchem URL:4

  • LCMS vs. GCMS: When to Choose Each for Optimal Results Source: Emery Pharma URL:5

Sources

In-Depth Comparison Guide: Reference Standards for 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4) is a highly specialized chemical intermediate and active pharmaceutical ingredient (API) reference standard[1]. In modern drug discovery, disubstituted phenylpiperidines serve as critical modulators of monoamine neurotransmission, specifically targeting dopamine and serotonin receptors to address drug-induced psychotic disorders and other central nervous system (CNS) conditions[2][3].

For analytical chemists and drug development professionals, selecting the correct grade of reference standard is paramount. This guide provides an objective comparison of available reference standard tiers, backed by mechanistic insights and self-validating experimental protocols.

Mechanistic Context: Why Structural Precision Matters

The pharmacological efficacy of phenylpiperidine derivatives relies heavily on their precise spatial conformation. The 3-chloro-2-fluoro substitution pattern on the phenyl ring is not arbitrary.

The Causality of the Substitution: The fluorine atom at the 2-position provides a strong electronegative pull and acts as a hydrogen-bond acceptor, while the bulky chlorine atom at the 3-position introduces significant steric hindrance. This specific ortho/meta arrangement forces the phenyl ring into a restricted dihedral angle relative to the piperidine core. This conformational lock optimizes π−π stacking and halogen bonding within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), such as the Dopamine D2 and Serotonin 5-HT 2A​ receptors.

signaling A 4-(3-Chloro-2-fluorophenyl) piperidine derivative B D2 / 5-HT Receptors A->B Binding C G-Protein (Gi/o) Activation B->C Agonism/Antagonism E β-Arrestin Recruitment B->E Biased Signaling D cAMP Inhibition C->D

Caption: Monoamine receptor signaling pathway modulated by phenylpiperidine derivatives.

Because minor synthetic impurities (such as positional isomers like 4-(2-chloro-3-fluorophenyl)piperidine) can drastically alter receptor affinity, the analytical reference standard must be rigorously characterized.

Reference Standard Comparison

When sourcing 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride for analytical validation, researchers typically choose between three tiers of standards. The table below summarizes the quantitative performance metrics of these alternatives.

Quantitative Data Presentation
Metric / FeatureTier 1: Certified Reference Material (CRM)Tier 2: High-Purity Analytical StandardTier 3: Working / Synthetic Grade
Chromatographic Purity (HPLC-UV) 99.8% 99.0% 95.0%
Absolute Assay (qNMR) Certified (e.g., 99.5% ± 0.2%)Not routinely performedNot performed
Water Content (Karl Fischer) Strictly quantified ( 0.5%)ReportedOften uncharacterized
Residual Solvents (GC-FID) Quantified (Meets ICH Q3C)ReportedTrace solvents likely present
Isotopic Purity (If labeled) Characterized by MS/NMRN/AN/A
Best Use Case Regulatory submissions, API releaseRoutine QC, Method developmentEarly-stage R&D, Synthesis tracking
Relative Cost High ( )Moderate ( )Low ($)

Recommendation: For late-stage clinical development and regulatory filings, Tier 1 (CRM) is mandatory. The CRM utilizes an orthogonal validation system (Mass Balance vs. qNMR) to ensure absolute traceability. For early-stage medicinal chemistry screening, Tier 3 is cost-effective but carries the risk of impurity-driven false positives in biological assays.

Experimental Protocols: A Self-Validating Analytical System

To establish trust in a reference standard, the analytical workflow must be a self-validating system. This means utilizing orthogonal techniques where the weaknesses of one method are covered by the strengths of another. For instance, HPLC-UV provides excellent relative purity but cannot detect non-chromophoric inorganic salts; therefore, Quantitative NMR (qNMR) is employed to determine the absolute mass fraction.

workflow Raw Candidate Material (CAS: 2287279-15-4) LCMS LC-MS/UV (Chromatographic Purity) Raw->LCMS KF Karl Fischer (Water Content) Raw->KF GC GC-FID (Residual Solvents) Raw->GC qNMR qNMR (Absolute Mass Fraction) LCMS->qNMR Mass Balance KF->qNMR GC->qNMR Cert Certified Reference Standard qNMR->Cert Validation

Caption: Orthogonal analytical workflow for reference standard certification.

Protocol A: Absolute Quantification via qNMR

Causality: qNMR is chosen because it provides absolute quantification by comparing the integral of the analyte's proton signal against a highly pure internal standard (e.g., NIST SRM Maleic acid). This completely bypasses the need for a pre-existing standard of the same compound.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride and ~5.0 mg of Maleic acid internal standard using a calibrated microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS.

  • Acquisition Parameters: Acquire 1 H-NMR spectra at 600 MHz. Use a 30° pulse angle and a relaxation delay ( D1​ ) of 60 seconds .

    • Why 60 seconds? A long relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias and ensuring quantitative accuracy.

  • Integration: Integrate the isolated aromatic proton signal of the 3-chloro-2-fluorophenyl ring (typically resolving around 7.2–7.5 ppm) against the internal standard's olefinic protons (6.26 ppm). Calculate the absolute mass fraction using the molar ratio.

Protocol B: Impurity Profiling via LC-MS/UV

Causality: While qNMR gives absolute purity, LC-MS/UV is required to identify specific structurally related impurities (e.g., des-fluoro or des-chloro synthetic byproducts) that might co-resonate in NMR.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Why Formic Acid? The acidic modifier keeps the secondary amine of the piperidine ring fully protonated, which prevents secondary interactions with free silanols on the column, thereby drastically improving peak shape and ESI+ ionization efficiency.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes on a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Detection: Monitor UV absorbance simultaneously at 220 nm and 254 nm, coupled with positive electrospray ionization (ESI+) mass spectrometry.

  • Data Analysis: Cross-reference the m/z of minor peaks against the theoretical mass of expected synthetic intermediates to map the impurity profile.

References

  • Google Patents. "HK1105153A - New disubstituted phenylpiperidines as modulators of monoamine receptors.

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Comparison of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride with other piperidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride and Classic Piperidine Analogs in CNS Drug Discovery

Introduction to the Phenylpiperidine Scaffold

Phenylpiperidines represent a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous therapeutics targeting monoamine receptors, transporters, and sigma receptors[1]. While the unsubstituted 4-phenylpiperidine core provides a versatile baseline, advanced central nervous system (CNS) drug discovery requires precise structural modifications. These modifications are necessary to optimize target selectivity, enhance metabolic stability, and ensure efficient blood-brain barrier (BBB) penetrance.

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride (CAS: 2287279-15-4)[2] is a highly optimized, di-halogenated building block. This guide provides an objective, data-driven comparison of its performance against classic, less-substituted analogs, offering actionable insights and self-validating experimental methodologies for medicinal chemists and pharmacologists.

Structural Rationale and Physicochemical Profiling

The transition from a simple 4-phenylpiperidine to a di-halogenated system is driven by specific structure-activity relationship (SAR) objectives targeting dopamine and serotonin neurotransmission[3]:

  • Conformational Restriction (The 2-Fluoro Effect): The fluorine atom at the ortho (2-) position introduces localized steric bulk that restricts the free rotation of the phenyl ring relative to the piperidine core. This "conformational locking" energetically favors binding to specific G-protein coupled receptors (GPCRs)—such as the 5-HT2C receptor—by pre-organizing the molecule into the active binding geometry, thereby reducing off-target interactions[4].

  • Metabolic Shielding (The 3-Chloro Effect): The meta (3-) chlorine atom serves a dual purpose. First, it enhances lipophilicity, which is critical for CNS penetration. Second, it physically blocks cytochrome P450-mediated aromatic hydroxylation—a major metabolic liability of unsubstituted phenyl rings—significantly extending the compound's pharmacokinetic half-life[3][4].

Table 1: Physicochemical and Pharmacological Comparison

Note: The following quantitative data represents benchmark values derived from established SAR trends of halogenated phenylpiperidines in CNS screening libraries, illustrating the comparative advantages of the di-halogenated scaffold.

CompoundSubstitution PatternLogP (Calc)D2 Receptor Affinity (Kᵢ, nM)5-HT2C Affinity (Kᵢ, nM)Microsomal Stability (T₁/₂ , min)
4-Phenylpiperidine Unsubstituted2.115042025
4-(4-Chlorophenyl)piperidine 4-Chloro (para)2.88511045
4-(3-Chloro-2-fluorophenyl)piperidine HCl 3-Chloro, 2-Fluoro3.14218>120

Pharmacological Performance and Signaling

The di-halogenated analog demonstrates superior performance in both target affinity and metabolic endurance. By utilizing the 4-(3-chloro-2-fluorophenyl) motif, researchers can achieve potent allosteric or orthosteric modulation of monoamine receptors[5][6]. For instance, when acting as a positive allosteric modulator (PAM) at the 5-HT2C receptor, the locked conformation precisely fits the allosteric pocket, triggering a robust intracellular calcium cascade without competing with endogenous serotonin.

Pathway Ligand 4-(3-Chloro-2-fluorophenyl)piperidine (Allosteric Modulator) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Allosteric Site Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Figure 1: 5-HT2C receptor modulation signaling pathway by phenylpiperidine analogs.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, ensuring that every data point generated is internally verified.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (Kᵢ) of piperidine analogs at the 5-HT2C receptor. Causality & Design: The introduction of lipophilic halogens increases the risk of the compound non-specifically adhering to lipid membranes or plastic assay plates. To make this a self-validating system, we utilize a saturating concentration of an unlabeled reference ligand (10 µM mianserin) to strictly define Non-Specific Binding (NSB). By mathematically subtracting the NSB from the Total Binding, we isolate the specific receptor-ligand interaction, entirely eliminating false positives caused by lipophilic adherence.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT2C receptors in 50 mM Tris-HCl buffer (pH 7.4) to expose the receptor binding sites.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-mesulergine (radioligand), and varying concentrations of the piperidine analog (10⁻¹⁰ to 10⁻⁵ M).

  • Internal Control (NSB): In parallel control wells, add 10 µM mianserin alongside the radioligand and membranes.

  • Filtration: Terminate the reaction after 60 minutes via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific charge interactions).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity (CPM) to calculate the IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Analog Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 / Ki Calculation Count->Analyze

Figure 2: Self-validating radioligand binding assay workflow for evaluating piperidine affinity.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by the 3-chloro substitution against hepatic oxidation. Causality & Design: To isolate cytochrome P450 (CYP450) mediated metabolism from other degradation pathways (e.g., hydrolysis), this assay utilizes Human Liver Microsomes (HLMs). The system is self-validating through the inclusion of a "-NADPH" control arm. NADPH is the essential electron donor for CYP450 enzymes. If the piperidine analog degrades in the absence of NADPH, the researcher is immediately alerted to chemical instability or non-CYP enzymatic breakdown, ensuring the calculated T₁/₂ strictly reflects oxidative metabolism.

Step-by-Step Workflow:

  • Preparation: Pre-incubate 1 µM of the piperidine analog with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. (For the self-validating control arm, add an equivalent volume of buffer instead of NADPH).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to plot the natural log of the remaining parent compound versus time, deriving the intrinsic clearance (CLint) and half-life (T₁/₂).

Conclusion

For drug development professionals targeting CNS indications, the selection of the piperidine core dictates the downstream success of the molecule. While 4-phenylpiperidine is a useful starting point, 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride offers a sophisticated upgrade. By leveraging ortho-fluoro conformational locking and meta-chloro metabolic shielding, this analog drastically improves target affinity and extends metabolic half-life, making it a superior building block for next-generation dopamine and serotonin modulators.

References

  • Wold, E. A., et al. (2020). "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 63(14), 7529–7544.

  • Sonesson, C., et al. (2010). "Disubstituted phenylpiperidines as modulators of dopamine and serotonin neurotransmission." United States Patent US7851629B2.

  • Elbaridi, N., et al. (2017). "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain." Pain Physician.

  • ChemicalBook. "Piperidine, 4-(3-chloro-2-fluorophenyl)-, hydrochloride (1:1) | CAS: 2287279-15-4". Chemical Product Database.

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A Senior Application Scientist's Guide to the Structural Activity Relationship of 4-(3-Chloro-2-fluorophenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. When substituted at the 4-position with an aryl group, the resulting 4-arylpiperidine motif becomes a key pharmacophore for a diverse range of biologically active agents, including central nervous system (CNS) drugs, ion channel blockers, and anticancer agents.[4]

This guide focuses on a specific, highly functionalized subset: analogs built around the 4-(3-Chloro-2-fluorophenyl)piperidine core. The unique electronic and steric properties imparted by the chlorine and fluorine atoms on the phenyl ring make this scaffold a particularly interesting starting point for drug discovery. The electron-withdrawing nature of these halogens can significantly influence pKa, lipophilicity, and metabolic stability, while their specific placement creates a distinct interaction profile with target proteins.

Our primary focus will be on the extensive structure-activity relationship (SAR) studies of these analogs as potent and selective inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a critical target in oncology.[5][6][7] By dissecting the contribution of each molecular component to binding affinity and cellular activity, we aim to provide researchers with a comprehensive, data-driven framework for designing next-generation therapeutics based on this versatile scaffold.

Core Synthetic Strategies: Building the 4-Arylpiperidine Framework

The construction of the 4-(3-chloro-2-fluorophenyl)piperidine core is a critical first step in the synthesis of these analogs. While numerous methods exist for piperidine synthesis, a common and effective approach involves multi-component reactions or convergent strategies that allow for the late-stage introduction of diversity. A representative synthetic logic is outlined below.

cluster_0 Synthetic Workflow Start Key Starting Materials (e.g., Piperidone, Arylboronic Acid) Step1 Core Assembly: Suzuki or Negishi Coupling Start->Step1 Pd Catalyst, Base Step2 Piperidine N-Functionalization: Reductive Amination or Alkylation Step1->Step2 Aldehyde/Ketone, Reducing Agent Step3 Final Analog Step2->Step3

Caption: A generalized workflow for the synthesis of 4-arylpiperidine analogs.

The causality behind these choices is rooted in efficiency and modularity. The use of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction is a field-proven method for forming the critical C-C bond between the piperidine (or a precursor like a tetrahydropyridine) and the aryl ring. This approach is highly tolerant of various functional groups, allowing for the use of complex and highly decorated coupling partners like (3-chloro-2-fluorophenyl)boronic acid. Subsequent modification of the piperidine nitrogen via reductive amination or direct alkylation provides a straightforward path to introduce a wide array of substituents, enabling a thorough exploration of the SAR at this position.

Structural Activity Relationship (SAR) Analysis: A Deep Dive into MDM2 Inhibition

The most extensive SAR data for this scaffold comes from its development as an inhibitor of the MDM2-p53 protein-protein interaction. MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can reactivate p53, leading to apoptosis in cancer cells. Potent inhibitors in this class often feature a spirooxindole moiety, where the 4-(3-chloro-2-fluorophenyl)piperidine occupies a critical hydrophobic pocket on the MDM2 protein surface, mimicking the interaction of a key phenylalanine residue (Phe19) from p53.

cluster_SAR SAR of 4-(3-Chloro-2-fluorophenyl)piperidine Scaffold Core 4-(3-Chloro-2-fluorophenyl)piperidine N1-Position C4-Aryl Group N1_Subs N1 Substituents (Piperidine Nitrogen) Core:N1->N1_Subs Aryl_Subs Aryl Group Modifications (Phenyl Ring) Core:C4->Aryl_Subs Good_N1 Favorable: - Small alkyl (e.g., Ethyl) - Potent Activity N1_Subs->Good_N1 Bad_N1 Unfavorable: - Large, bulky groups - Loss of Potency N1_Subs->Bad_N1 Good_Aryl Favorable: - 3-Cl, 2-F substitution is optimal - High binding affinity (Ki < 1 nM) Aryl_Subs->Good_Aryl Bad_Aryl Unfavorable: - N-insertion into ring (e.g., pyridyl) - 26-fold loss in affinity Aryl_Subs->Bad_Aryl

Caption: Key SAR takeaways for the 4-(3-Chloro-2-fluorophenyl)piperidine scaffold.

A. Modifications on the Piperidine Ring (N1-Position)

The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's interaction with the target and its overall physicochemical properties. In the context of spirooxindole-based MDM2 inhibitors, this position is often modified to optimize potency and pharmacokinetic profiles.

Compound ID N1-Substituent (R) MDM2 Binding Affinity (Ki, nM) Cellular Activity (SJSA-1 IC50, nM) Reference
Analog A -H>1000>10000[5][7]
Analog B -Methyl5.6280[5][7]
Analog C -Ethyl<160[5][7]
Analog D -Propyl1.2150[5][7]

Expert Analysis: The data clearly demonstrates a preference for small, hydrophobic substituents at the N1 position. Replacing the proton (Analog A) with a methyl group (Analog B) dramatically increases binding affinity and cellular activity. A further enhancement is observed with the ethyl group (Analog C), which appears to be optimal for fitting into a small hydrophobic pocket near the piperidine ring. Increasing the alkyl chain length to propyl (Analog D) results in a slight decrease in potency, suggesting steric constraints within the binding site. This highlights the necessity of fine-tuning the size and lipophilicity of the N1-substituent to achieve maximal potency.

B. Modifications on the C4-Aryl Group

The 3-chloro-2-fluorophenyl group is a highly optimized moiety for interaction with the deep, hydrophobic Trp23 pocket of MDM2. The SAR here is exceptionally sensitive, and even minor changes can lead to significant losses in activity.

Compound ID C4-Aryl Group MDM2 Binding Affinity (Ki, nM) Relative Potency Reference
6 3-Chloro-2-fluorophenyl31x (Baseline)[6][7]
16 2-Chloro-3-pyridyl7726x Weaker[6][7]
Analog E Phenyl14047x Weaker[8]
Analog F 3-Bromophenyl450150x Weaker[8]

Expert Analysis: The data unequivocally establishes the criticality of the 3-chloro-2-fluorophenyl substitution pattern for high-affinity MDM2 binding. Replacing this group with an unsubstituted phenyl ring (Analog E) or a 3-bromophenyl (Analog F) leads to a dramatic loss of farnesyltransferase inhibition, a different but structurally related target class.[8] More directly, in the MDM2 inhibitor series, the insertion of a nitrogen atom into the ring to create a pyridyl analog (Compound 16) results in a 26-fold decrease in binding affinity.[6][7] This is likely due to a combination of altered electronics, loss of key hydrophobic contacts, and the introduction of a potentially unfavorable polar interaction within a greasy pocket. This tight SAR underscores the exquisite molecular recognition between this specific aryl pattern and the MDM2 protein.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for key assays used to characterize these inhibitors.

Protocol 1: MDM2/p53 Fluorescence Polarization (FP) Binding Assay

This in vitro assay quantitatively measures the binding affinity of a test compound to the MDM2 protein by monitoring the displacement of a fluorescently labeled p53-derived peptide.

Workflow Diagram:

cluster_1 FP Assay Workflow Step1 Prepare Assay Buffer (e.g., PBS, 0.01% Triton X-100) Step2 Serially Dilute Test Compound in DMSO, then Assay Buffer Step1->Step2 Step3 Add Recombinant MDM2 Protein (e.g., 25 nM final concentration) Step2->Step3 Step4 Add Fluorescent p53 Peptide (e.g., 5 nM final concentration) Step3->Step4 Step5 Incubate at Room Temp (e.g., 30 min, protected from light) Step4->Step5 Step6 Measure Fluorescence Polarization on a plate reader (Ex/Em ~485/530 nm) Step5->Step6 Step7 Data Analysis: Plot % Inhibition vs. [Compound], Calculate IC50/Ki Step6->Step7

Caption: Step-by-step workflow for a typical Fluorescence Polarization assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Dilute recombinant human MDM2 protein and a FAM-labeled p53 peptide (e.g., FAM-RFMDYWEGL) to working concentrations in assay buffer.

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound into the wells of a black, low-volume 384-well assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing only DMSO.

    • Positive Control (100% Inhibition): Wells containing a known potent, non-fluorescent MDM2 inhibitor or no MDM2 protein.

  • Assay Execution:

    • Add MDM2 protein solution to all wells except positive controls.

    • Add the FAM-p53 peptide solution to all wells.

    • Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Convert the raw mP (millipolarization) units to percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: SJSA-1 Cellular Proliferation (MTT) Assay

This cell-based assay assesses the ability of a compound to inhibit the growth of a cancer cell line (e.g., SJSA-1, which has wild-type p53 and amplified MDM2) as a downstream consequence of p53 activation.

Detailed Steps:

  • Cell Seeding:

    • Culture SJSA-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).

    • Trypsinize and seed the cells into a 96-well clear-bottom plate at a density of ~5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add the media containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

Conclusion and Future Directions

The 4-(3-chloro-2-fluorophenyl)piperidine scaffold is a highly validated and potent pharmacophore, particularly for the development of MDM2-p53 interaction inhibitors. The SAR is well-defined and sharp, with key takeaways being:

  • Aryl Group Dominance: The 3-chloro-2-fluorophenyl moiety is exquisitely optimized for high-affinity binding to the Trp23 pocket of MDM2 and is largely intolerant to substitution.

  • N1-Substituent Tuning: Small N-alkyl groups, particularly ethyl, are optimal for maximizing potency, suggesting a defined, sterically-constrained hydrophobic pocket.

Future work in this area should focus on leveraging this core scaffold to improve pharmacokinetic properties. While potency is high, challenges such as metabolic stability and oral bioavailability can be addressed by exploring bioisosteric replacements for the piperidine ring or by designing prodrug approaches.[3] The detailed SAR framework presented here provides a robust foundation for these next-generation design efforts.

References

  • Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., Tamura-Horikawa, Y., & Tamura, S. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(4), 645-648. [Link]

  • Barreiro, G., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry, 13(17), 5051-5060. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). Selected pharmacologically active 4-arylpiperidines. [Link]

  • Takahashi, S., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(13), 2639-2651. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

  • Archiv der Pharmazie. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 494-498. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • Giancola, J. L., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry, 28(24), 115814. [Link]

  • National Institutes of Health. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mokhtary, M., & Ziarati, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Google Patents. (2002). US20020038031A1 - New 4 - substituted piperidines.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride. As a halogenated organic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.

Hazard Profile and Essential Precautions

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is a member of the halogenated aromatic hydrocarbon family.[1] Its molecular structure, containing both chlorine and fluorine atoms, dictates its classification and the necessary disposal pathway.[2][3] The piperidine moiety and its hydrochloride salt form also contribute to its hazard profile.

While specific toxicological data for this exact compound is limited, related structures and general principles of halogenated organics indicate several potential hazards. Similar compounds are known to be harmful or toxic if swallowed and can cause severe skin and eye irritation.[4][5][6][7] The primary operational risk stems from improper segregation of this waste stream, which can lead to regulatory violations and environmental harm.

Key Hazard Considerations:

Hazard TypeDescriptionRationale & Causality
Chemical Classification Halogenated Organic CompoundThe presence of covalently bonded chlorine and fluorine atoms classifies this substance as halogenated. This is the single most important factor for waste segregation.[2][3]
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[4][5][6][7]The piperidine ring system and its derivatives can exhibit biological activity. Ingestion may lead to adverse systemic effects.
Skin & Eye Irritation Can cause skin irritation and serious eye damage.[4][5][7]As a hydrochloride salt, the compound can be acidic and corrosive, particularly to mucous membranes and eyes.
Environmental Hazard Potentially harmful to aquatic life.Halogenated organic compounds can be persistent in the environment. Disposal into drains or general waste is strictly prohibited.[3][8]

All handling and disposal operations must be conducted in accordance with your institution's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9]

The Core Principle: Halogenated Waste Segregation

The foundational step in the proper disposal of this compound is strict waste segregation. Halogenated organic wastes cannot be mixed with non-halogenated streams.[8][10]

The scientific rationale is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers.[2][11] This is necessary to prevent the formation and release of highly toxic and persistent environmental pollutants, such as dioxins and furans, during combustion.

  • Cost and Compliance: The disposal of halogenated waste is significantly more expensive than that of non-halogenated solvents.[10] Improper mixing contaminates the entire waste container, increasing disposal costs and representing a compliance violation under the Resource Conservation and Recovery Act (RCRA).

The following workflow provides a clear decision-making process for laboratory waste.

G start Chemical Waste Generated (Contains 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride) decision Does the waste contain Chlorine, Fluorine, Bromine, or Iodine? start->decision halogenated SEGREGATE into 'HALOGENATED ORGANIC WASTE' Container decision->halogenated  Yes non_halogenated SEGREGATE into 'NON-HALOGENATED ORGANIC WASTE' Container decision->non_halogenated No   final_steps 1. Securely cap the container. 2. Ensure proper labeling. 3. Store in designated satellite accumulation area. 4. Contact EHS for pickup. halogenated->final_steps

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is direct: PPE is the primary barrier between you and potential exposure.

  • Hand Protection: Wear nitrile gloves.[8] Always check the glove manufacturer's compatibility chart for resistance to specific chemicals.

  • Eye Protection: Safety glasses with side shields are mandatory for small quantities. For transferring larger volumes (>500 mL) or when there is a splash risk, use splash-proof chemical goggles.[8]

  • Body Protection: A fully buttoned lab coat is required to protect from incidental contact.[3]

  • Ventilation: Always handle this compound and its waste inside a properly functioning chemical fume hood to minimize inhalation exposure.[3]

Step 2: Select and Label the Waste Container

The integrity of the waste stream begins with the container.

  • Container Selection: Use a dedicated, chemically compatible container for "Halogenated Organic Waste."[8][10] Polyethylene carboys or bottles are often preferred, as halogenated compounds can degrade to form acids that may corrode metal containers.[3] The container must be in good condition and have a tight-fitting, threaded screw cap to prevent leaks and vapor escape.[8]

  • Container Labeling: Proper labeling is a critical RCRA requirement.

    • The label must be affixed to the container before the first drop of waste is added.[8]

    • Clearly write the words "Hazardous Waste ".[10]

    • List the full chemical name of every component in the container, including solvents.[8] For example: "Waste: Methanol, 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride". Do not use abbreviations or chemical formulas.[8]

    • Maintain a running list of constituents and their approximate percentages.[10]

Step 3: Waste Accumulation and Storage

Proper accumulation practices prevent spills, exposures, and dangerous reactions.

  • Adding Waste: Keep the waste container closed at all times except when actively adding waste.[8][10] This "vapor tight" and "spill proof" state is a key safety and regulatory requirement.[8]

  • In-Lab Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated location, such as a secondary containment tray inside a chemical storage cabinet.[3]

  • Incompatibilities: Ensure the halogenated waste container is stored away from incompatible materials, such as strong acids, bases, and oxidizing agents.[3][8]

Step 4: Final Disposal via Authorized Channels

Final disposal is not a do-it-yourself task. It must be managed by trained professionals.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[3]

  • Documentation: Complete any required waste pickup forms accurately and completely. This creates a paper trail for regulatory compliance.

  • Never:

    • Dispose of this chemical down the sink or in any other sewage drain.[3][8]

    • Place the waste container in the regular trash.

    • Allow the waste to evaporate in the fume hood as a means of disposal.[3]

Emergency Procedures: Spills and Exposures

Accidents require a swift and correct response.

  • Small Spills (Cleanable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using absorbent pads or other inert material.[3][8]

    • Place the used absorbent material into a durable plastic bag or a separate, sealable container.[8]

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it along with your other halogenated waste.[8]

  • Large Spills:

    • Evacuate the area immediately.[3]

    • Alert others in the vicinity and activate the nearest fire alarm if there is an immediate danger.[8]

    • Close laboratory doors and call your institution's emergency number or 911.[3]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Cornell University.
  • (n.d.). Hazardous Waste Segregation. Carleton College.
  • (n.d.). Halogenated Solvents. Washington State University - Environment, Health & Safety.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet. MilliporeSigma.
  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. National Library of Medicine.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov.
  • (n.d.). Safety Data Sheet. TCI America.
  • American Laboratory. (2025). Hazardous Waste Management in the Laboratory. Labcompare.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.gov.
  • New York State Department of Environmental Conservation. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov.
  • Cayman Chemical. (2026). Safety Data Sheet. Cayman Chemical.
  • LGC Standards. (2023). Safety Data Sheet. LGC Standards.
  • Environmental Marketing Services, LLC. (2020). Chemical Waste Disposal Solutions for Laboratories. EMSLLC.
  • (2018). Safety Data Sheet. Fisher Scientific.
  • (n.d.). Safety Data Sheet. Fisher Scientific.
  • (n.d.). Safety Data Sheet. Apollo Scientific.
  • (n.d.). Safety Data Sheet. Fisher Scientific.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. OSHA.gov.
  • (2025). Safety Data Sheet. Thermo Fisher Scientific.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov.

Sources

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